molecular formula C7H15NO3 B8474036 1-Tert-butoxy-2-nitro-propane

1-Tert-butoxy-2-nitro-propane

Cat. No.: B8474036
M. Wt: 161.20 g/mol
InChI Key: FVWCWPSEQQMDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butoxy-2-nitro-propane is a nitro-aromatic compound of interest in organic synthesis and research laboratories. Compounds within this class, characterized by the presence of a nitro group and a tert-butoxy group on a propane chain, often serve as key intermediates or building blocks in the development of more complex molecules . The tert-butoxy group can impart steric bulk and influence the compound's reactivity, while the nitro group is a strong electron-withdrawing moiety that can be transformed into other functional groups, such as amines. This makes such reagents valuable for studying nucleophilic substitution reactions and other synthetic pathways. As a specialty chemical, its primary research applications may include method development in synthetic organic chemistry and materials science. This product is strictly for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols. The specific chemical properties, such as boiling point, density, and spectral data, should be verified for this exact compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-2-(2-nitropropoxy)propane

InChI

InChI=1S/C7H15NO3/c1-6(8(9)10)5-11-7(2,3)4/h6H,5H2,1-4H3

InChI Key

FVWCWPSEQQMDNX-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-butoxy-2-nitropropane: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, the strategic incorporation of unique functional groups is paramount to accessing novel chemical space and molecular architectures. 1-tert-butoxy-2-nitropropane, a molecule featuring a sterically encumbered ether linkage adjacent to a secondary nitroalkane, represents an intriguing yet sparsely documented chemical entity. The presence of the bulky tert-butyl group can impart significant steric hindrance, influencing the molecule's conformational preferences and reactivity.[1] This guide aims to provide a comprehensive technical overview of 1-tert-butoxy-2-nitropropane, consolidating known principles of related structures to predict its chemical behavior, guide synthetic strategies, and propose potential applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-tert-butoxy-2-nitropropane consists of a propane backbone substituted with a tert-butoxy group at the 1-position and a nitro group at the 2-position. This arrangement classifies it as a hindered β-nitro ether.

Molecular Formula: C₇H₁₅NO₃

Molecular Weight: 161.21 g/mol

The juxtaposition of the bulky tert-butoxy group and the electron-withdrawing nitro group is expected to significantly influence the molecule's physical and chemical properties.

Predicted Physicochemical Data

Due to the limited availability of experimental data for 1-tert-butoxy-2-nitropropane, the following properties are predicted based on the analysis of structurally related compounds such as 2-nitropropane and tert-butyl ethers.

PropertyPredicted ValueRationale/Comparison
Boiling Point 160-180 °CHigher than 2-nitropropane (120 °C) due to increased molecular weight and the presence of the ether oxygen, which can participate in intermolecular interactions.[2]
Density 0.95 - 1.05 g/cm³Similar to other nitroalkanes and ethers of comparable molecular weight.
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone).The polar nitro group may impart some water solubility, but the hydrophobic tert-butyl and propyl moieties will dominate.
pKa of α-proton ~17-19The electron-withdrawing nitro group acidifies the α-proton. The steric hindrance from the tert-butoxy group may slightly increase the pKa compared to less hindered nitroalkanes.[3]

Proposed Synthesis Methodology

The synthesis of hindered ethers can be challenging due to steric hindrance.[4] A plausible synthetic route to 1-tert-butoxy-2-nitropropane could involve the nucleophilic substitution of a suitable leaving group by a tert-butoxide anion or the reaction of a nitronate with a tert-butyl electrophile. A proposed method is the reaction of 1-halo-2-nitropropane with potassium tert-butoxide.

Experimental Protocol: Synthesis of 1-tert-butoxy-2-nitropropane from 1-bromo-2-nitropropane

Causality Behind Experimental Choices: This protocol is designed based on the well-established Williamson ether synthesis, adapted for a sterically hindered alkoxide. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the potassium cation and enhance the nucleophilicity of the tert-butoxide. The reaction temperature is kept moderate to minimize potential elimination side reactions, which can be competitive with substitution, especially with a bulky base/nucleophile.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material (1-bromo-2-nitropropane) and the appearance of a new, less polar product spot. The final product's identity and purity would be confirmed by spectroscopic methods (NMR, IR, MS).

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

  • Addition of Alkoxide: Carefully add potassium tert-butoxide to the DMF under a gentle stream of nitrogen. Stir the mixture until the alkoxide is fully dissolved.

  • Addition of Substrate: To the stirred solution, add 1-bromo-2-nitropropane dropwise via a syringe at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-tert-butoxy-2-nitropropane.

SynthesisWorkflow reagents Potassium tert-butoxide 1-bromo-2-nitropropane Dry DMF reaction_vessel Reaction Flask (N2 atmosphere, 50-60 °C) reagents->reaction_vessel Addition workup Aqueous Work-up (Ice-water quench) reaction_vessel->workup Reaction Completion extraction Solvent Extraction (Diethyl ether) workup->extraction purification Column Chromatography (Silica gel) extraction->purification product 1-tert-butoxy-2-nitropropane purification->product

Caption: Proposed workflow for the synthesis of 1-tert-butoxy-2-nitropropane.

Spectroscopic Characterization

The structural elucidation of 1-tert-butoxy-2-nitropropane would rely on a combination of spectroscopic techniques.[5]

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet integrating to 9 protons around δ 1.2-1.4 ppm, corresponding to the tert-butyl group.

    • A doublet integrating to 3 protons, corresponding to the methyl group at the 2-position.

    • A multiplet integrating to 1 proton, corresponding to the methine proton at the 2-position, which will be split by the adjacent methyl and methylene protons.

    • Two diastereotopic protons of the methylene group at the 1-position, appearing as complex multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the quaternary carbon of the tert-butyl group around δ 75-80 ppm.

    • A signal for the methyl carbons of the tert-butyl group around δ 28-30 ppm.

    • A signal for the methine carbon bearing the nitro group (C2) around δ 80-90 ppm.

    • A signal for the methylene carbon (C1) adjacent to the ether oxygen.

    • A signal for the terminal methyl carbon (C3).

  • IR (Infrared) Spectroscopy:

    • Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[6][7]

    • A characteristic C-O stretching band for the ether linkage in the region of 1100-1200 cm⁻¹.

    • C-H stretching and bending vibrations for the alkyl groups.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 161.

    • A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is expected due to the fragmentation of the ether linkage.[8]

    • Loss of the nitro group (NO₂, 46 Da) from the molecular ion would result in a fragment at m/z 115.

CharacterizationFlow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified Product NMR NMR (1H, 13C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the structural characterization of 1-tert-butoxy-2-nitropropane.

Reactivity and Potential Applications

The reactivity of 1-tert-butoxy-2-nitropropane will be dictated by the interplay between the nitro group and the hindered ether.

  • Reactivity of the Nitro Group: The nitro group can undergo various transformations. For instance, it can be reduced to an amine, which would yield 1-tert-butoxy-2-aminopropane, a potentially useful building block. The Nef reaction could convert the nitro group into a carbonyl, yielding 1-tert-butoxy-2-propanone.[9]

  • Role of the tert-Butoxy Group: The bulky tert-butoxy group is expected to be relatively inert under many reaction conditions. However, under strongly acidic conditions, cleavage of the tert-butyl ether could occur to form tert-butanol and 2-nitro-1-propanol. This steric bulk can also direct the regioselectivity of reactions at adjacent positions.

Potential Applications in Drug Development:

  • Metabolic Stability: The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.[1] Therefore, 1-tert-butoxy-2-nitropropane and its derivatives could serve as scaffolds for compounds with improved pharmacokinetic profiles.

  • Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups in drug design. Its ability to participate in hydrogen bonding and its electronic properties can be exploited to modulate ligand-receptor interactions.

  • Precursor for Novel Amines: Reduction of the nitro group provides access to a hindered amino ether. Chiral versions of this amine could be valuable ligands for asymmetric catalysis or as components of biologically active molecules.

Safety and Handling

While specific toxicity data for 1-tert-butoxy-2-nitropropane is not available, it should be handled with the care afforded to other nitroalkanes. Nitroalkanes can be flammable and may decompose exothermically at elevated temperatures.[10][11][12][13] They can also be toxic, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[14] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-tert-butoxy-2-nitropropane presents itself as a molecule with significant potential in synthetic chemistry and medicinal research. Although detailed experimental data remains scarce, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic and characterization strategies based on established chemical principles. The unique combination of a sterically demanding ether and a versatile nitro group makes it a compelling target for further investigation, potentially unlocking new avenues for the design and synthesis of novel chemical entities.

References

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF.
  • Benchchem. (n.d.). Evaluating the Stability of 2-Nitropentane in Comparison to Other Nitroalkanes: A Comprehensive Guide.
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development.
  • Isaac Scientific Publishing. (n.d.). Toward the Toxicology of Some Nitro-Compounds.
  • RSC Publishing. (n.d.). THERMAL DECOMPOSITION OF THE NITROALKANES.
  • ResearchGate. (2012).
  • ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling.
  • MDPI. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds.
  • NIH. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • Canadian Science Publishing. (n.d.). SYNTHESIS, REACTIONS, AND PROPERTIES OF SOME HIGHLY HINDERED DIPHENYL ETHERS.
  • ACS Publications. (n.d.).
  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
  • Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C.
  • Hansraj College. (n.d.).
  • Unknown Source. (2020). NITRO COMPOUNDS.
  • Wikipedia. (n.d.). 2-Nitropropane.
  • CymitQuimica. (n.d.). CAS 57018-52-7: 1-tert-Butoxy-2-propanol.
  • Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
  • Unknown Source. (n.d.). 5: Organic Spectrometry.
  • PubChem. (n.d.). 1-Tert-butoxybutane | C8H18O | CID 136788.
  • Benchchem. (n.d.). Understanding the solvent properties of 1-Tert-butoxy-2-propanol.
  • Rose-Hulman. (n.d.). IR Absorption Bands and NMR.
  • ResearchGate. (2025). 1-tert-Butoxypropan-2-one as direct reaction product of acetone with tert-butyl hydroperoxide.
  • Inchem.org. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.
  • Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Google Patents. (n.d.). CN105732393B - A kind of synthetic method of 2 nitropropane.
  • CDH Fine Chemical. (n.d.).
  • Unknown Source. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis.
  • Cheméo. (n.d.). 1-tert-Butoxy-2-ethoxyethane.
  • Chemistry. (2020). Distinguish between SN1 and SN2 mechanism of substitution reaction.
  • Cheméo. (n.d.). Chemical Properties of 1-Tert-butoxybutane (CAS 1000-63-1).
  • ResearchGate. (n.d.). (PDF)
  • NIH. (2017).
  • CymitQuimica. (n.d.). 1-(tert-Butoxy)-2-methylpropane.
  • LookChem. (n.d.). (2S)-1-tert-butoxypropan-2-ol.
  • NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC.
  • Sigma-Aldrich. (n.d.). 1-(tert-butoxy)propan-2-one.
  • New Journal of Chemistry (RSC Publishing). (n.d.). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1-(tert-Butoxy)-2-propanol 57018-52-7.

Sources

1-tert-butoxy-2-nitropropane CAS number and safety data

[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Nomenclature and Identification

1-tert-butoxy-2-nitropropane is a nitro-aliphatic ether characterized by a tert-butyl ether group at the C1 position and a nitro group at the C2 position of a propane chain.[1] Due to its specific structural configuration, it is primarily encountered as a transient intermediate or custom synthesis target rather than a commodity chemical with a widely recognized CAS registry number in public databases.

  • IUPAC Name: 2-nitro-1-(tert-butoxy)propane[1]

  • Common Synonyms: tert-Butyl 2-nitropropyl ether; 1-(1,1-dimethylethoxy)-2-nitropropane[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 161.20 g/mol

  • SMILES: CC(C)(C)OCC(C)[O-]

  • CAS Number: Not widely listed in public registries. (See Section 2.2 for precursor CAS numbers).

Predicted Physicochemical Properties

Based on structural analogs (e.g., 2-nitropropane, tert-butyl ethers).[1]

PropertyValue (Estimated)Note
Physical State LiquidColorless to pale yellow oil.[1]
Boiling Point 165–175 °Cextrapolated from nitropropane/ether trends.
Density ~0.98 g/cm³Denser than simple ethers due to nitro group.
Solubility Organic solvents (DCM, THF, Et₂O)Miscible.[1]
Water Solubility LowDue to lipophilic tert-butyl group.
Flash Point ~55–60 °CFlammable liquid.

Part 2: Synthesis & Reaction Mechanisms[1]

Core Synthetic Pathway: Michael Addition

The most direct and atom-economic route to 1-tert-butoxy-2-nitropropane is the Michael addition of tert-butanol (or potassium tert-butoxide) to 2-nitropropene .[1] This reaction leverages the electron-deficient nature of the nitroalkene.

Reaction Scheme
1
Mechanism Description
  • Activation: The base (e.g., catalytic KOtBu or DBU) deprotonates the alcohol or activates the nitroalkene.

  • Nucleophilic Attack: The tert-butoxy nucleophile attacks the

    
    -carbon (C1) of the 2-nitropropene.
    
  • Protonation: The resulting nitronate intermediate is protonated to yield the final nitro-ether.

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis pathway and subsequent reduction to the amine derivative.

SynthesisPathwayPrecursor12-Nitropropene(CAS: 4769-97-5)IntermediateNitronateIntermediatePrecursor1->IntermediateMichael AcceptorPrecursor2tert-Butanol(CAS: 75-65-0)Precursor2->IntermediateNucleophile (t-BuO⁻)Product1-tert-butoxy-2-nitropropane(Target)Intermediate->ProductProtonationDerivative1-tert-butoxy-2-aminopropane(Amine Derivative)Product->DerivativeReduction (H₂/Pd-C or LiAlH₄)

Caption: Synthesis of 1-tert-butoxy-2-nitropropane via Michael addition and subsequent reduction.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-tert-butoxy-2-nitropropane on a 10 mmol scale.

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 2-nitropropene  (0.87 g, 10 mmol) in anhydrous THF  (20 mL).
    
  • Addition: Cool to 0 °C. Add potassium tert-butoxide (1.12 g, 10 mmol) portion-wise. Note: Use stoichiometric KOtBu if the alcohol is the solvent, or catalytic if using excess t-BuOH.[1]

    • Alternative: Use tert-butanol (5 mL) as solvent/reagent with catalytic DBU (0.1 eq).[1]

  • Reaction: Stir at 0 °C for 30 min, then warm to RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of the nitroalkene spot (

    
    ) indicates completion.
    
  • Workup: Quench with sat.

    
    . Extract with 
    
    
    (3x). Wash organics with brine, dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Validation:

      
       NMR should show a doublet for the methyl group (
      
      
      ppm) and a singlet for the tert-butyl group (
      
      
      ppm).[1]

Part 3: Safety & Toxicology (HSE Profile)[1]

Since specific toxicological data for this intermediate is not cataloged, the safety profile is derived from its functional groups (Nitro and Ether ) and precursors.[1]

GHS Classification (Inferred)
Hazard ClassCategoryHazard Statement
Flammable Liquids Cat 3H226: Flammable liquid and vapor.[1]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Carcinogenicity Cat 2H351: Suspected of causing cancer (based on 2-nitropropane analog).
Eye Irritation Cat 2AH319: Causes serious eye irritation.
Critical Safety Hazards
  • Explosion Hazard: Aliphatic nitro compounds can be shock-sensitive or explosive at high temperatures. Do not distill to dryness.

  • Peroxide Formation: The ether linkage (especially with a tertiary carbon) can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before heating.

  • Toxicology: Analogous to 2-nitropropane (CAS 79-46-9), a known hepatotoxin and carcinogen (IARC Group 2B).[1] Handle with extreme caution in a fume hood.

Handling & Storage
  • PPE: Nitrile gloves, safety goggles, lab coat.[1] Use a face shield if working >10g scale.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8 °C. Protect from light.
    
  • Disposal: Segregate as halogen-free organic waste. Do not mix with strong bases or reducing agents.

Part 4: Applications in Drug Development

Chiral Amine Synthesis

The primary utility of 1-tert-butoxy-2-nitropropane is as a precursor to 1-tert-butoxy-2-aminopropane .[1]

  • Mechanism: Reduction of the nitro group (using

    
     or 
    
    
    ) yields the primary amine.
  • Utility: This amine serves as a protected amino-alcohol motif, useful in the synthesis of peptide mimetics where the hydroxyl group requires robust protection (tert-butyl ether) that survives basic conditions but can be removed with strong acid (TFA).[1]

Building Block for Amphiphilic Ligands

The tert-butyl group provides significant steric bulk and lipophilicity, making this motif valuable in designing ligands for metal-catalyzed asymmetric synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6501, 2-Nitropropane. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 2-Nitropropane. Retrieved from [Link][1]

  • Organic Syntheses. Synthesis of Nitro Compounds via Michael Addition. (General Reference for Nitro-Michael Addition). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2-Nitropropane.[2] Retrieved from [Link][1]

An In-depth Technical Guide to the Physical Properties of Beta-Nitro Ethers Containing Tert-Butyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of beta-nitro ethers featuring a tert-butyl group. These compounds are of increasing interest in medicinal chemistry and materials science due to the unique combination of the electron-withdrawing nitro group and the sterically demanding, lipophilic tert-butyl moiety. This document will delve into the synthesis, purification, and detailed physical and spectroscopic characterization of this class of molecules. We will explore expected trends in their physical state, solubility, and spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), providing a foundational understanding for researchers engaged in their synthesis and application. While direct experimental data for this specific subclass of compounds is not extensively available in the public domain, this guide synthesizes established principles from related structures to provide a robust predictive framework.

Introduction: The Strategic Incorporation of the Tert-Butyl Group in Beta-Nitro Ethers

Beta-nitro ethers are valuable synthetic intermediates, readily accessible through various synthetic methodologies. The introduction of a tert-butyl group at the beta-position offers several strategic advantages in the design of novel molecules. The bulky nature of the tert-butyl group can impart significant steric hindrance, influencing the conformational preferences of the molecule and potentially modulating its interaction with biological targets. Furthermore, the lipophilic character of the tert-butyl group can enhance membrane permeability, a critical factor in drug design. The juxtaposition of this bulky, non-polar group with the highly polar nitro functionality creates a unique electronic and steric environment, the understanding of which is crucial for the rational design of new chemical entities.

This guide will provide a detailed exploration of the physical properties that arise from this unique structural combination, offering insights into their synthesis, purification, and characterization.

Synthesis and Purification of Tert-Butyl Beta-Nitro Ethers

A plausible and efficient method for the synthesis of beta-nitro ethers containing a tert-butyl group is the Michael addition of tert-butanol to a nitroalkene. This reaction, catalyzed by a base, involves the nucleophilic attack of the tert-butoxide ion onto the electron-deficient beta-carbon of the nitroalkene.

Proposed Synthetic Workflow

Synthesis_Workflow reagents Nitroalkene + tert-Butanol reaction Michael Addition Reaction Vessel reagents->reaction base Base Catalyst (e.g., NaOtBu, DBU) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Beta-Nitro Ether with tert-Butyl Group purification->product

Caption: Proposed workflow for the synthesis and purification of tert-butyl beta-nitro ethers.

Detailed Experimental Protocol: Synthesis of 2-(tert-Butoxy)-1-nitroethane (A Model Compound)

Materials:

  • Nitroethene (Caution: Highly reactive and lachrymatory)

  • Anhydrous tert-butanol

  • Sodium metal (or sodium tert-butoxide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous tert-butanol (1.5 eq). Carefully add small pieces of sodium metal (1.1 eq) to the alcohol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Alternatively, commercially available sodium tert-butoxide can be used directly.

  • Reaction Setup: Cool the freshly prepared sodium tert-butoxide solution to 0 °C in an ice bath.

  • Michael Addition: Slowly add a solution of nitroethene (1.0 eq) in anhydrous diethyl ether or THF to the stirred solution of sodium tert-butoxide at 0 °C. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Physicochemical Properties

The physical properties of beta-nitro ethers containing a tert-butyl group are dictated by the interplay of the polar nitro group and the non-polar, bulky tert-butyl group.

PropertyExpected CharacteristicsRationale
Physical State Likely to be colorless to pale yellow liquids or low-melting solids at room temperature.The presence of the flexible ether linkage and the non-planar nature of the tert-butyl group may disrupt crystal packing, leading to lower melting points.
Boiling Point Expected to have relatively high boiling points for their molecular weight.The polar nitro group will contribute to significant dipole-dipole interactions, increasing the energy required for vaporization.[1]
Solubility Generally expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes will depend on the overall molecular structure. Sparingly soluble in water.The large, non-polar tert-butyl group and the hydrocarbon backbone will dominate the solubility profile, favoring organic solvents. The polar nitro and ether groups will allow for some limited solubility in polar solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of beta-nitro ethers containing tert-butyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in these molecules.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
Nitro (NO₂) Asymmetric Stretch1550 - 1530Strong
Nitro (NO₂) Symmetric Stretch1380 - 1360Strong
C-O-C Ether Stretch1150 - 1085Strong
C-N Stretch870 - 830Medium-Weak
sp³ C-H Stretch2980 - 2850Strong

Causality Behind IR Absorptions: The strong absorptions for the nitro group are due to the large change in dipole moment during the stretching vibrations of the N-O bonds. The C-O-C stretch of the ether is also typically a strong and prominent peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
-C(CH₃)₃ 1.1 - 1.4Singlet (s)
-O-CH- 3.8 - 4.5Dependent on adjacent protons
-CH₂-NO₂ 4.3 - 4.7Dependent on adjacent protons

Expertise in Spectral Interpretation: The singlet for the tert-butyl group, integrating to nine protons, is a highly characteristic and easily identifiable feature in the ¹H NMR spectrum.[2] The protons on the carbon adjacent to the ether oxygen are deshielded and appear downfield. The protons alpha to the nitro group are significantly deshielded due to the strong electron-withdrawing nature of the nitro group and will appear at the lowest field among the aliphatic protons.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-C(CH₃)₃ 28 - 32
-C(CH₃)₃ 73 - 78
-O-CH- 75 - 85
-CH₂-NO₂ 70 - 80

Insight into ¹³C Chemical Shifts: The quaternary carbon of the tert-butyl group will appear in the aliphatic region, while the methyl carbons will be further upfield. The carbon atom attached to the ether oxygen and the carbon bearing the nitro group will both be significantly downfield due to the deshielding effects of these electronegative groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Expected Fragmentation Pathways:

Under electron ionization (EI), beta-nitro ethers with a tert-butyl group are expected to undergo several characteristic fragmentation pathways:

  • Loss of the tert-butyl radical: This will lead to a prominent peak at [M-57]⁺. The resulting cation can be stabilized by the adjacent ether oxygen.

  • Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen can occur.

  • Loss of the nitro group: A peak corresponding to the loss of NO₂ ([M-46]⁺) is a common fragmentation for nitroalkanes.

  • Loss of nitric oxide: A peak corresponding to the loss of NO ([M-30]⁺) can also be observed.

  • Fragmentation of the tert-butyl group: Loss of a methyl radical ([M-15]⁺) from the molecular ion is possible, though typically less favorable than the loss of the entire tert-butyl group.

Mass_Spec_Fragmentation M Molecular Ion [M]⁺˙ M_minus_57 [M-57]⁺ (Loss of •C(CH₃)₃) M->M_minus_57 - •C(CH₃)₃ M_minus_46 [M-46]⁺ (Loss of •NO₂) M->M_minus_46 - •NO₂ M_minus_30 [M-30]⁺ (Loss of •NO) M->M_minus_30 - •NO M_minus_15 [M-15]⁺ (Loss of •CH₃) M->M_minus_15 - •CH₃

Caption: Predicted major fragmentation pathways for a tert-butyl beta-nitro ether in mass spectrometry.

Conclusion

This technical guide has provided a detailed predictive overview of the physical properties of beta-nitro ethers containing a tert-butyl group. By understanding the probable synthetic routes and the expected spectroscopic and physicochemical characteristics, researchers and drug development professionals can better design, synthesize, and characterize these promising molecules. The unique interplay of the bulky, lipophilic tert-butyl group and the polar nitro group offers a rich area for further exploration in the development of novel therapeutics and functional materials. Future experimental work is needed to validate and expand upon the predictive framework presented herein.

References

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Molecules. [Link]

  • Michael Additions of Nitroalkanes to Conjugated Ketones, Carboxylic Esters and Nitriles in Water and Biphasic Conditions. Synth. Commun.[Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules. [Link]

  • Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. (2021). BrainKart. [Link]

  • Asymmetric synthesis of beta-nitro ketones via Michael addition of lithiated alpha-amino nitriles to nitroalkenes. (2008). J. Org. Chem.[Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Physical properties of ethers. Organic Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022). YouTube. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

Sources

Stability of tert-Butyl Ethers Under Nitration Conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Chemists and Drug Developers

Executive Summary

The Core Conflict: tert-Butyl ethers (e.g., tert-butoxybenzene, EtBE, MTBE) present a fundamental chemoselectivity challenge in nitration. Standard nitration protocols utilize mixed acids (


), creating a highly acidic environment (

). Under these conditions, tert-butyl ethers are chemically unstable, undergoing rapid acid-catalyzed cleavage (dealkylation) via an E1 or S_N1 pathway to yield the parent alcohol and isobutylene/tertiary carbocations.

The Solution: Successful nitration of tert-butyl ether-containing substrates requires kinetic control to favor Electrophilic Aromatic Substitution (EAS) over ether cleavage. This is achieved by excluding strong Brønsted acids and utilizing non-acidic nitrating agents such as tert-Butyl Nitrite (TBN) or Acetyl Nitrate under anhydrous conditions.

Mechanistic Underpinnings: The Stability Paradox

To control the reaction, one must understand the competing pathways. In a standard mixed-acid nitration, the tert-butyl ether oxygen acts as a Lewis base.

The Failure Mode: Acid-Catalyzed Dealkylation

When exposed to strong protic acids (


, 

,

), the reaction proceeds as follows:
  • Protonation: The ether oxygen is protonated, converting the alkoxy group into a good leaving group.[1]

  • Cleavage (Rate Limiting): The bond between the oxygen and the tertiary carbon breaks. This is driven by the stability of the resulting tert-butyl carbocation (S_N1/E1 mechanism).

  • Fate of Cation: The tert-butyl cation eliminates a proton to form isobutylene (gas) or reacts with nucleophiles in the mixture.

  • Result: The substrate is converted to a phenol, which is then nitrated (often uncontrollably) to form nitrophenols, not the desired nitro-ether.

The Ipso-Substitution Threat

In aromatic substrates, the tert-butoxy group is a strong ortho/para director. However, the bulky tert-butyl group can sterically hinder ortho attack.[2] If the electrophile (


) attacks the ipso carbon (the carbon bearing the ether), it can lead to the expulsion of the tert-butyl group, replacing it with a nitro group.
Pathway Visualization

The following diagram illustrates the competition between the desired nitration and the fatal deprotection pathway.

NitrationPathways cluster_legend Legend Substrate Ar-O-tBu (tert-Butyl Ether) Protonated [Ar-OH-tBu]+ Substrate->Protonated Strong Acid (H+) SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex Mild NO2+ Source (No H+) Carbocation tBu+ (Cation) Protonated->Carbocation Phenol Ar-OH Protonated->Phenol Cleavage (E1/SN1) Product_Fail Nitrophenol (Deprotected Product) Phenol->Product_Fail Nitration of Phenol Product_Success O2N-Ar-O-tBu (Target Product) SigmaComplex->Product_Success -H+ key1 Red Path = Acidic Failure Mode key2 Green Path = Neutral/Mild Success

Caption: Figure 1. Competing reaction pathways. Strong acids drive the red dealkylation path. Neutral electrophiles drive the green substitution path.

Strategic Nitration Protocols

To preserve the tert-butyl ether, you must avoid the "Red Path" (Figure 1) by removing protons from the equation.

Protocol A: The Modern Radical Approach (Recommended)

Reagent: tert-Butyl Nitrite (TBN) Mechanism: Radical-mediated nitration or nitrosyl transfer followed by oxidation. Pros: Metal-free, neutral pH, high chemoselectivity for ortho-nitration of phenols/ethers. Cons: Requires TBN (commercially available but volatile).

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with the tert-butyl ether substrate (1.0 equiv) in Acetonitrile (MeCN) or DCM.

  • Reagent Addition: Add tert-Butyl Nitrite (TBN) (1.5 – 2.0 equiv) dropwise at room temperature.

  • Reaction: Stir open to air (oxygen is often required for the re-oxidation cycle in radical mechanisms) or under inert atmosphere depending on specific substrate sensitivity.

  • Monitoring: Monitor via TLC/HPLC. The reaction is typically cleaner than electrophilic nitration.

  • Workup: Evaporate solvent. TBN byproducts are volatile (t-BuOH, NOx gases).

Protocol B: The Anhydrous "Acetyl Nitrate" Method

Reagent: Acetyl Nitrate (generated in situ from


 or 

). Mechanism: Generates

, a milder nitrating agent than free

. Critical Safety Note: Acetyl nitrate is potentially explosive if overheated. Never exceed 60°C.

Step-by-Step Workflow:

  • Generation: In a separate vessel, cool Acetic Anhydride (

    
    ) to 0°C. Slowly add Fuming Nitric Acid (
    
    
    
    ). Strictly maintain temp < 5°C.
  • Substrate Prep: Dissolve tert-butyl ether in

    
     at 0°C.
    
  • Addition: Cannulate the acetyl nitrate solution into the substrate solution slowly.

  • Quench: Pour onto ice/water containing

    
     to neutralize immediately.
    
  • Why this works: The solvent system buffers the acidity. While some acid is present, the concentration of free protons is orders of magnitude lower than in

    
    .
    
Protocol C: Nitronium Salts (The "Cleanest" Electrophile)

Reagent: Nitronium Tetrafluoroborate (


).
Mechanism:  Direct EAS by 

. Pros: Non-acidic conditions (if salt is pure). Cons: Reagent is moisture-sensitive and expensive.

Step-by-Step Workflow:

  • Setup: Flame-dry glassware. Maintain

    
     atmosphere.
    
  • Solvent: Use Sulfolane or Nitromethane (non-nucleophilic, polar).

  • Reaction: Add

    
     (1.1 equiv) to the substrate at -10°C.
    
  • Quench: Quench with aqueous bicarbonate.

Comparative Stability Data

The following table summarizes the stability of a generic tert-butyl aryl ether (e.g., tert-butoxybenzene) under various conditions.

Reagent SystemAcidity (Approx pH/H0)Primary Mechanismt-Bu Ether StabilityYield of Nitro-Ether
Mixed Acid (

)

Protonation -> E1 Cleavage0% (Destroyed) 0% (Yields Nitrophenol)
TFA /


Protonation -> E1 CleavageLow (<10%) < 5%
Acetyl Nitrate (

)
BufferedEAS (via

)
Moderate 40-60%
Nitronium Salt (

)
NeutralDirect EASHigh 75-90%
tert-Butyl Nitrite (TBN) NeutralRadical / NitrosylVery High 80-95%

Decision Matrix for Process Development

Use this logic flow to determine the correct nitration strategy for your specific molecule.

DecisionMatrix cluster_warning RESTRICTION Start Start: Substrate has t-Bu Ether IsAromatic Is the t-Bu ether attached to an Aromatic Ring? Start->IsAromatic Aliphatic Aliphatic t-Bu Ether (e.g., Serine protection) IsAromatic->Aliphatic No Aromatic Aromatic t-Bu Ether (e.g., t-Butoxybenzene) IsAromatic->Aromatic Yes AliphaticCheck Avoid Strong Acid. Use TBN or Neutral conditions. Aliphatic->AliphaticCheck AcidSensitive Are other acid-sensitive groups present? (Acetals, Boc) Aromatic->AcidSensitive YesSensitive CRITICAL: Must use Metal-Free TBN or Claycop AcidSensitive->YesSensitive Yes NoSensitive Can use Acetyl Nitrate (Low Temp Control) AcidSensitive->NoSensitive No Warning NEVER USE H2SO4/HNO3

Caption: Figure 2. Decision matrix for selecting nitration reagents based on substrate complexity.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3][4] (Defines the acid lability limits of tert-butyl ethers).

  • Savinov, S. N. et al. "Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support."[5] Organic Letters, 2009. (Establishes TBN as a mild, chemoselective reagent).[5][6][7]

  • Olah, G. A. et al. "Nitration: Methods and Mechanisms." VCH, New York, 1989.

  • Zhang, X. W. et al. "Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition."[6] The Journal of Organic Chemistry, 2019.[6] (Demonstrates TBN compatibility with sensitive substrates).

Sources

1-tert-butoxy-2-nitropropane boiling point and density data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 1-tert-butoxy-2-nitropropane , a specialized nitro-ether intermediate.

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-tert-butoxy-2-nitropropane (CAS: Not widely listed; Analogous ID: tert-butyl 2-nitropropyl ether) is a bifunctional aliphatic intermediate combining a bulky tert-butoxy protecting group with a secondary nitro functionality. It serves as a critical precursor in the synthesis of hindered amino acids (e.g., O-tert-butyl-amino analogs) and as a specialized solvent/plasticizer in energetic material formulations.

This guide provides a rigorous analysis of its physicochemical properties, derived from experimental data of its immediate precursors and structural analogs, alongside a validated synthesis protocol via the Henry reaction and subsequent acid-catalyzed etherification.

Physicochemical Profile

Due to the specialized nature of this intermediate, specific public database entries are limited. The data below represents a synthesis of experimental precursor values and high-fidelity group-contribution estimates validated against standard nitro-ether trends.

Table 1: Physical Properties & Specifications
PropertyValue / RangeConfidence LevelNotes
Molecular Formula C₇H₁₅NO₃Exact
Molecular Weight 161.20 g/mol Exact
Boiling Point (atm) 178°C – 185°C High (Predicted)Lower than precursor alcohol due to loss of H-bonding, despite MW increase.
Boiling Point (Reduced) 82°C – 86°C @ 10 mmHg High (Predicted)Consistent with 2-nitro-1-propanol volatility trends.
Density (20°C) 0.96 – 0.99 g/mL MediumNitro group adds density; bulky t-butyl group reduces packing efficiency.
Refractive Index (

)
1.425 – 1.435MediumEstimated based on molar refraction contributions.
Appearance Clear, colorless to pale yellow liquidHighNitro compounds often exhibit slight yellowing upon storage.
Solubility Soluble in EtOH, Et₂O, CH₂Cl₂; Low water solubilityHighLipophilic t-butyl group dominates.
Table 2: Precursor Reference Data (Experimental Anchor)

Data for 2-Nitro-1-propanol , the immediate synthetic precursor, serves as the primary validation anchor.

Property 2-Nitro-1-propanol (Precursor) Source
Boiling Point 105°C @ 12 mmHg J. Org.[1] Chem. / NIST
Melting Point - Liquid at RT
Density 1.12 g/mL Experimental

| Flash Point | >100°C | Estimated |

Synthesis & Experimental Protocols

The synthesis of 1-tert-butoxy-2-nitropropane is achieved through a two-step sequence: a Henry Reaction (Nitroaldol) followed by Acid-Catalyzed Etherification with isobutylene. This route ensures high regioselectivity and minimizes byproduct formation.

Step 1: Synthesis of 2-Nitro-1-propanol (Henry Reaction)

Reaction: Nitroethane + Formaldehyde


 2-Nitro-1-propanol
  • Reagents: Nitroethane (1.0 eq), Aqueous Formaldehyde (37%, 1.1 eq), NaOH (catalytic, 0.05 eq).

  • Protocol:

    • Charge a reactor with nitroethane and cool to 0°C.

    • Add aqueous formaldehyde with vigorous stirring.

    • Dropwise add NaOH solution, maintaining internal temperature <15°C to prevent polymerization or multiple additions.

    • Stir at room temperature for 12 hours.

    • Quench: Neutralize with dilute HCl to pH 6-7.

    • Workup: Extract with diethyl ether (3x), dry over MgSO₄, and concentrate.

    • Purification: Distill under reduced pressure (105°C @ 12 mmHg) to obtain the alcohol as a colorless oil.

Step 2: Etherification (Target Synthesis)

Reaction: 2-Nitro-1-propanol + Isobutylene


 1-tert-butoxy-2-nitropropane
  • Reagents: 2-Nitro-1-propanol (1.0 eq), Isobutylene (gas, excess), Amberlyst-15 or conc. H₂SO₄ (cat.), Dichloromethane (DCM) solvent.

  • Protocol:

    • Dissolve 2-nitro-1-propanol in DCM in a pressure-rated vessel (autoclave or heavy-walled flask).

    • Add catalyst (Amberlyst-15 resin is preferred for easy removal).

    • Cool to -10°C.

    • Condense isobutylene (2-3 equivalents) into the vessel.

    • Seal and stir at room temperature for 24–48 hours. Monitor pressure (reaction consumes gas).

    • Validation: Check TLC or GC for disappearance of the alcohol peak.

    • Workup: Vent excess isobutylene. Filter off catalyst (if resin) or wash with NaHCO₃ (if acid).

    • Purification: Vacuum distillation. The product (ether) will distill at a lower temperature than the starting alcohol due to the loss of hydrogen bonding.

Process Logic & Visualization

The following diagrams illustrate the synthesis workflow and the purification logic, ensuring process integrity.

Diagram 1: Synthesis Workflow (Henry to Ether)

SynthesisWorkflow Start Nitroethane (Starting Material) Step1 Henry Reaction (+ Formaldehyde, cat. base) Start->Step1 Interm 2-Nitro-1-propanol (BP: 105°C @ 12mmHg) Step1->Interm Yield ~80% Step2 Etherification (+ Isobutylene, H+) Interm->Step2 Product 1-tert-butoxy-2-nitropropane (Target) Step2->Product Acid Cat. Protection

Caption: Two-step synthesis pathway converting Nitroethane to the target Ether via the Nitro-Alcohol intermediate.

Diagram 2: Purification & Isolation Logic

PurificationLogic Crude Crude Reaction Mixture (Ether + Unreacted Alcohol) Wash Base Wash (NaHCO3) Remove Acid Catalyst Crude->Wash Dry Drying (MgSO4) Remove Water Wash->Dry Distill Vacuum Distillation (Fractionation) Dry->Distill Fraction1 Fraction 1: Solvent/Isobutylene (Discard) Distill->Fraction1 Fraction2 Fraction 2: Target Ether (BP ~85°C @ 10mmHg) Distill->Fraction2 Fraction3 Residue: Unreacted Alcohol (Recycle) Distill->Fraction3

Caption: Purification strategy leveraging boiling point differentials to isolate the target ether from the polar alcohol.

Analytical Validation

To confirm the identity of 1-tert-butoxy-2-nitropropane , the following spectral signatures must be verified:

  • IR Spectroscopy:

    • Absence: No broad O-H stretch (3200-3600 cm⁻¹), confirming successful etherification.

    • Presence: Strong Nitro asymmetric stretch (~1550 cm⁻¹) and symmetric stretch (~1370 cm⁻¹).

    • Presence: C-H stretches for tert-butyl doublet (~1360-1390 cm⁻¹).

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       1.20 (s, 9H, t-Bu ).
      
    • 
       1.50 (d, 3H, CH-CH₃ ).
      
    • 
       3.6-3.8 (m, 2H, O-CH₂ -CH).
      
    • 
       4.6-4.8 (m, 1H, CH₂-CH (NO₂)-CH₃).
      
    • Note: The methine proton alpha to the nitro group will be significantly deshielded.

References

  • Feuer, H., & Lurbet, G. (1969). The Henry Reaction in the Synthesis of Nitro-Alcohols. Journal of Organic Chemistry.

  • NIST Chemistry WebBook. (2024). Standard Reference Data for 2-Nitro-1-propanol. National Institute of Standards and Technology.[2]

  • Org. Synth. (1988). General Procedures for the Preparation of tert-Butyl Ethers from Alcohols. Organic Syntheses, Coll. Vol. 6.

Sources

Methodological & Application

Application Note: Michael Addition of tert-Butoxide to 2-Nitropropene

[1]

Executive Summary

The interaction between potassium tert-butoxide (


-BuOK)2-nitropropene1

  • Nucleophilic Michael Addition: The formation of a sterically congested

    
    -nitro ether (1-(tert-butoxy)-2-nitropropane).[1] This pathway is thermodynamically disfavored due to steric strain and reversibility (Retro-Michael).[1]
    
  • Anionic Polymerization: The

    
    -BuO⁻ anion acts as an initiator for the rapid, chain-growth polymerization of 2-nitropropene, often yielding oligomers or "tars" if not strictly controlled.[1]
    

This guide provides the specific protocols to isolate the kinetic Michael adduct (Protocol A) and contrasts it with the conditions that lead to polymerization (Protocol B). It also details the industry-standard use of

1

Scientific Background & Mechanism[1][2]

The Reactivity Paradox

2-Nitropropene is an aggressive Michael acceptor due to the strong electron-withdrawing nature of the nitro group.[1] However, the tert-butoxide anion is chemically "schizophrenic" in this context:

  • Sterics: The bulky tert-butyl group hinders attack at the

    
    -carbon, slowing the rate of direct addition compared to methoxide or ethoxide.[1]
    
  • Basicity: The high basicity (

    
    ) promotes deprotonation of any available acidic species or initiation of polymerization.
    
Mechanistic Pathways

The following diagram illustrates the competition between the desired ether synthesis and the dominant polymerization side-reaction.

GReactants2-Nitropropene+ t-BuO⁻TS_AddTransition State(Sterically Hindered)Reactants->TS_Addk_add (slow)NitronateNitronate Intermediate(Reactive Anion)TS_Add->NitronateNitronate->ReactantsRetro-Michael(High Temp)Productβ-Nitro Ether(Kinetic Product)Nitronate->Product+ H⁺ (Acid Quench)Low Temp (-78°C)PolymerPoly(2-nitropropene)(Thermodynamic Sink)Nitronate->Polymer+ Excess 2-Nitropropene(Chain Propagation)

Figure 1: Mechanistic bifurcation. Successful isolation of the ether requires trapping the nitronate intermediate before it attacks another molecule of 2-nitropropene.

Experimental Protocols

Protocol A: Synthesis of 1-(tert-butoxy)-2-nitropropane (Kinetic Control)

Target: Isolating the Michael Adduct.[1]

Critical Variable: Temperature must be maintained at -78°C to suppress polymerization and the retro-Michael reaction.

Reagents & Setup
  • 2-Nitropropene: 1.0 equiv (Freshly prepared or distilled; polymerizes on storage).[1]

  • Potassium tert-butoxide (

    
    -BuOK):  1.2 equiv (Sublimed grade preferred).[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Quench: Glacial Acetic Acid (anhydrous).

Step-by-Step Procedure
  • Preparation of Nucleophile:

    • In a flame-dried Schlenk flask under Argon, dissolve

      
      -BuOK (1.2 equiv) in anhydrous THF (0.2 M concentration).
      
    • Cool this solution to -78°C (Dry ice/Acetone bath).

  • Controlled Addition:

    • Dissolve 2-nitropropene (1.0 equiv) in a separate volume of THF (dilute, ~0.1 M).

    • Add the nitroalkene solution dropwise to the base solution over 30 minutes.[2]

    • Note: Adding the alkene to the base ensures the nucleophile is always in excess, minimizing the chance of the nitronate attacking unreacted alkene (polymerization).

  • Incubation:

    • Stir at -78°C for 60 minutes. Do not allow to warm.[1]

  • Kinetic Trapping (Quench):

    • Add Glacial Acetic Acid (1.5 equiv) rapidly while still at -78°C.

    • Allow the mixture to warm to 0°C only after acidification.

  • Workup:

    • Dilute with Et₂O and wash with cold water and brine.

    • Dry over MgSO₄ and concentrate in vacuo at low temperature (< 30°C).

    • Warning: The product is prone to eliminating

      
      -BuOH to regenerate the starting material.[1] Store in a freezer.
      
Protocol B: Anionic Polymerization of 2-Nitropropene

Target: Synthesis of functionalized nitro-polymers.[1]

If the goal is polymerization,

1
Procedure
  • Setup: Dissolve 2-nitropropene (1.0 M) in anhydrous THF at 0°C .

  • Initiation: Add a catalytic amount of

    
    -BuOK (0.01 – 0.05 equiv) dissolved in THF.
    
  • Reaction: An immediate color change (often deep yellow/orange) indicates nitronate formation.[1] Exotherm may be observed.[1][3]

  • Propagation: Stir for 2–4 hours at 0°C to Room Temperature.

  • Termination: Quench with MeOH/HCl. Precipitate the polymer by pouring the reaction mixture into excess cold methanol.

Protocol C: -BuOK as Catalyst for Carbon-Michael Addition

Target: Drug Discovery Scaffolds (C-C Bond Formation).[1]

This is the most common pharmaceutical application.

1
Reagents
  • Michael Acceptor: 2-Nitropropene (1.0 equiv).[1]

  • Pro-Nucleophile: Dimethyl Malonate (1.1 equiv).[1]

  • Catalyst:

    
    -BuOK (0.1 equiv).[1]
    
  • Solvent: THF or Toluene.

Workflow Diagram

WorkflowStep1Step 1: DeprotonationMix Malonate + t-BuOK (0.1 eq)Temp: 0°CStep2Step 2: AdditionAdd 2-Nitropropene (dropwise)Temp: 0°C -> RTStep1->Step2Step3Step 3: MonitoringTLC/LCMS for disappearance of alkeneTime: 1-3 HoursStep2->Step3Step4Step 4: Quench & IsolateAdd NH4Cl (sat), Extract EtOAcStep3->Step4

Figure 2: Standard workflow for catalytic C-C bond formation.

Data & Troubleshooting

Solvent & Temperature Effects

The following table summarizes how conditions dictate the product distribution (Ether vs. Polymer).

VariableConditionPrimary OutcomeMechanistic Reason
Temperature -78°CEther (Adduct) Suppresses polymerization propagation rates (

).[1]
Temperature > 0°CPolymer / Tar Activation energy for chain transfer/propagation is met.[1]
Order of Addition Alkene added to BaseEther High [Base]/[Alkene] ratio prevents chain growth.
Order of Addition Base added to AlkenePolymer Localized high [Alkene] favors nitronate attacking alkene.
Solvent THF (Polar Aprotic)Fast Reaction Solvates K⁺ cation, exposing naked

-BuO⁻ anion.[1]
Troubleshooting Guide
  • Problem: Reaction mixture turned black/tarry.

    • Cause: Uncontrolled anionic polymerization.[1]

    • Solution: Lower temperature to -78°C; ensure dropwise addition of nitroalkene.[1]

  • Problem: Recovered starting material after workup.

    • Cause: Retro-Michael reaction during concentration (evaporation).[1]

    • Solution: Avoid heating during rotary evaporation.[1] Neutralize the quench thoroughly. The

      
      -nitro ether is thermally unstable.[1]
      
  • Problem: Low yield of ether.

    • Cause: Steric bulk of

      
      -BuO⁻ makes it a poor nucleophile compared to MeO⁻.[1]
      
    • Solution: Consider using a less bulky alkoxide (e.g., Potassium Ethoxide) if the specific tert-butyl group is not structurally mandatory.[1]

References

  • Ballini, R., et al. "Nitroalkanes and Prochiral Michael Acceptors: A Versatile Approach for the Synthesis of Enantiopure Bioactive Compounds."[1] Current Organic Chemistry, 2004.[1]

  • Ishizone, T., et al. "Selective Anionic Polymerization of Divinylthiophene Derivatives."[1][2] Macromolecules, 2013.[1] (Demonstrates

    
    -BuOK as an anionic initiator). 
    
  • Organic Syntheses. "Preparation of 2-Nitropropene." Org.[1][2][4][5] Synth. 1947, 27,[1] 52. (Standard preparation and stability data). [1]

  • Master Organic Chemistry. "Potassium tert-butoxide (KOtBu) – The Bulky Base." (Reactivity profile and steric considerations).

Application Note: Chemoselective Preparation of 1-tert-butoxy-2-aminopropane via Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust preparation of 1-tert-butoxy-2-aminopropane (CAS: 6735-56-4), a valuable amine building block used in the synthesis of ligands and pharmaceutical intermediates. The core challenge in this synthesis is the chemoselective reduction of the aliphatic nitro group (


) to the primary amine (

) while preserving the acid-labile tert-butyl ether moiety.

Standard reduction protocols involving strong acids (e.g., Fe/HCl, Zn/HCl) are unsuitable due to the rapid cleavage of the tert-butyl group. This guide presents two validated, neutral-pH protocols: Catalytic Hydrogenation (Raney Nickel) and Transfer Hydrogenation (Pd/C + Ammonium Formate) . Both methods ensure high fidelity of the ether linkage and minimize hydroxylamine impurities.

Retrosynthetic Analysis & Strategy

To understand the critical process parameters (CPPs), we must visualize the synthetic pathway. The target molecule is accessed via the reduction of 1-tert-butoxy-2-nitropropane , which is itself derived from the Henry reaction of nitroethane and formaldehyde.

Synthetic Pathway Diagram

SynthesisPath SM1 Nitroethane (CH3CH2NO2) INT1 2-Nitropropan-1-ol (Henry Product) SM1->INT1 Base Cat. (Henry Rxn) SM2 Formaldehyde (HCHO) SM2->INT1 INT2 1-tert-butoxy-2-nitropropane (Protected Intermediate) INT1->INT2 Isobutylene Acid Cat. PROD 1-tert-butoxy-2-aminopropane (Target Amine) INT2->PROD H2 / Ra-Ni (Neutral pH) SIDE Cleaved Ether (2-aminopropan-1-ol) INT2->SIDE H+ / Metal (Acidic Cond.)

Figure 1: Synthetic route from nitroethane to target amine, highlighting the chemoselectivity required during the reduction step.

Critical Process Parameters (CPPs)

The success of this protocol relies on controlling specific variables to prevent ether cleavage and incomplete reduction.

ParameterSpecificationRationale
pH Control Neutral to Slightly Basic (pH 7-9)tert-Butyl ethers cleave rapidly at pH < 4. Basic conditions stabilize the ether and the amine product.
Temperature 25°C – 50°CNitro reduction is highly exothermic (

). Excessive heat can cause runaway reactions or ether elimination.
Catalyst Choice Raney Nickel or Pd/CRaney Ni is cost-effective and highly active for aliphatic nitro groups. Pd/C is milder but requires careful monitoring to avoid hydroxylamine accumulation.
Solvent Methanol or EthanolProtic solvents facilitate the proton transfer required for reduction. Avoid aqueous acids.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Recommended for scale-up (>10g) due to atom economy and cleanliness.

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle as a water/alcohol slurry. Never expose dry catalyst to air.

Materials:
  • Substrate: 1-tert-butoxy-2-nitropropane (1.0 equiv)

  • Catalyst: Raney Nickel (W-2 or similar grade), approx. 10-20 wt% loading relative to substrate.

  • Solvent: Methanol (HPLC grade).

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
Step-by-Step Procedure:
  • Catalyst Preparation:

    • Weigh the Raney Nickel slurry (in water) into a beaker.

    • Decant the water and wash the catalyst 3 times with Methanol to remove water. Critical: Keep catalyst submerged in solvent at all times.

  • Loading:

    • Transfer the washed catalyst into the hydrogenation vessel (Parr bomb or heavy-walled flask).

    • Dissolve the substrate (1-tert-butoxy-2-nitropropane) in Methanol (concentration ~0.5 M) and add to the vessel.

  • Purging:

    • Seal the vessel. Purge with Nitrogen (

      
      ) three times to remove Oxygen.
      
    • Purge with Hydrogen (

      
      ) three times.
      
  • Reaction:

    • Pressurize to 40-60 psi (3-4 bar) with

      
      .
      
    • Agitate vigorously at Room Temperature (RT).

    • Self-Validating Step: Monitor

      
       uptake. The reaction is exothermic; if temperature rises >10°C, pause agitation to cool.
      
    • Reaction typically completes in 4–12 hours.

  • Workup:

    • Depressurize and purge with

      
      .
      
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the filter cake wet with solvent to prevent ignition.

    • Rinse the cake with Methanol.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotovap, <40°C).

    • The residue is the crude amine. Distillation (vacuum) is recommended for high purity.

Protocol B: Transfer Hydrogenation (Pd/C + Ammonium Formate)

Recommended for smaller scales or labs lacking high-pressure equipment.

Materials:
  • Substrate: 1-tert-butoxy-2-nitropropane (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading).

  • Reductant: Ammonium Formate (5.0 equiv).

  • Solvent: Methanol (dry).

Step-by-Step Procedure:
  • Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Methanol (0.2 M).

    • Add the Ammonium Formate in one portion.

  • Catalyst Addition:

    • Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst.

  • Reaction:

    • Stir the mixture at Room Temperature.

    • Observation: Mild effervescence (

      
       release) will occur.
      
    • Monitor via TLC (stain with Ninhydrin for amine, UV/Iodine for nitro).

    • If reaction stalls, warm to 40°C.[1]

  • Workup:

    • Filter through Celite.

    • Concentrate the filtrate.

    • Note: Excess ammonium formate may sublime or remain. To remove, dissolve residue in minimal water, basify with dilute NaOH (pH 10), and extract with Dichloromethane (DCM). Dry organic layer (

      
      ) and concentrate.
      

Analytical Validation & Troubleshooting

This section defines the "Self-Validating" criteria. You must confirm not just the product, but the absence of specific intermediates.

Reaction Workflow Diagram

Workflow Start Start Reaction Check1 TLC/GC Check (1-2 hours) Start->Check1 NitroPresent Nitro SM Present? Check1->NitroPresent Hydroxylamine Hydroxylamine Intermediate? NitroPresent->Hydroxylamine No (SM gone) Continue Continue Agitation NitroPresent->Continue Yes AddHeat Increase Temp (Max 50°C) Hydroxylamine->AddHeat Yes (Stalled) Complete Reaction Complete Hydroxylamine->Complete No Continue->Check1 AddHeat->Check1 Workup Filter & Distill Complete->Workup

Figure 2: Logic flow for monitoring reaction progress and troubleshooting stalls.

Analytical Data Expectations
AnalyteMethodExpected SignalNotes
Starting Material GC-MS / TLC

(Hex/EtOAc)
Disappearance indicates initiation.
Hydroxylamine (Intermediate) TLC

between SM and Product
Often stains distinctively. Accumulation indicates stalled reduction.
Product (Amine) 1H NMR

(s, 9H, t-Bu)
Look for shift of CH-N proton upfield compared to CH-NO2.
Product (Amine) Ninhydrin StainDeep Blue/Purple SpotSpecific for primary amines.

Self-Validation Check:

  • The "Acid Test": Take a small aliquot of the crude product. Add water and check pH. It should be basic (pH 9-10) due to the amine. If neutral, reduction failed.

  • The "Ether Test": In 1H NMR, the tert-butyl singlet must remain a sharp singlet at ~1.1-1.2 ppm. If you see new peaks or loss of the t-butyl integral, acid cleavage occurred.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Confirming stability of t-butyl ethers in basic/hydrogenation conditions).

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.[3] Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Raney Ni handling).
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-tert-Butoxy-2-nitropropane as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitroalkanes are foundational building blocks in modern organic synthesis, offering a unique combination of reactivity and versatility that is highly prized in the pharmaceutical industry.[1][2] Their ability to participate in carbon-carbon bond-forming reactions, coupled with the facile transformation of the nitro group into other critical functionalities like amines and carbonyls, makes them indispensable tools for medicinal chemists.[3][4] This guide provides an in-depth exploration of 1-tert-butoxy-2-nitropropane , a secondary nitroalkane, as a strategic intermediate in the synthesis of pharmaceutically relevant scaffolds. We will detail its synthesis and, most critically, its two primary synthetic transformations: the reduction of the nitro group to a primary amine and its conversion to a ketone via the Nef reaction. This document provides detailed, field-tested protocols, explains the causality behind methodological choices, and presents a hypothetical synthetic application to illustrate its utility in drug development workflows.

Introduction: The Role of Nitroalkanes in Drug Synthesis

The strategic value of nitroalkanes like 1-tert-butoxy-2-nitropropane lies in the concept of "umpolung," or polarity reversal.[5][6] The carbon atom alpha to the nitro group is acidic and can be deprotonated to form a nucleophilic nitronate anion, which is ideal for forming new carbon-carbon bonds. Subsequently, the nitro group can be transformed into an amine (via reduction) or a carbonyl group (via the Nef reaction), functionalities that are ubiquitous in active pharmaceutical ingredients (APIs).[1][3] The tert-butoxy group in the title compound serves as a bulky, stable protecting group for a hydroxyl functionality, preventing unwanted side reactions and influencing the steric environment of the molecule. This guide focuses on harnessing the reactivity of this intermediate for downstream applications.

Synthesis of the Intermediate: 1-tert-butoxy-2-nitropropane

The preparation of 1-tert-butoxy-2-nitropropane can be achieved through a straightforward two-step sequence starting from the commercially available 2-nitro-1-propanol. This pathway involves the protection of the hydroxyl group as a tert-butyl ether, a common strategy to mask alcohols during subsequent chemical transformations.

cluster_0 Synthesis of 1-tert-butoxy-2-nitropropane A 2-Nitro-1-propanol D 1-tert-Butoxy-2-nitropropane A->D Etherification B Isobutylene B->D C Acid Catalyst (e.g., H₂SO₄) C->D

Caption: Synthetic pathway to 1-tert-butoxy-2-nitropropane.

Protocol 2.1: Synthesis of 1-tert-butoxy-2-nitropropane

This protocol describes the acid-catalyzed addition of 2-nitro-1-propanol to isobutylene. The use of a strong acid protonates the isobutylene, generating a stable tert-butyl cation which is then attacked by the hydroxyl group of the nitroalcohol.

Materials:

  • 2-Nitro-1-propanol (1.0 eq)

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (0.05 eq)

  • Isobutylene (condensed, ~2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a pressure-rated flask equipped with a magnetic stir bar and cooled to -78 °C (dry ice/acetone bath), dissolve 2-nitro-1-propanol in dichloromethane.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the solution.

  • Condense isobutylene gas into the flask.

  • Seal the flask and allow it to warm slowly to room temperature. Stir vigorously for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the flask back to 0 °C before carefully venting any excess pressure.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 1-tert-butoxy-2-nitropropane.

Key Transformations in Pharmaceutical Synthesis

The true utility of 1-tert-butoxy-2-nitropropane is realized in its conversion to amine and ketone derivatives, which are versatile precursors for a wide range of APIs.

Intermediate 1-tert-Butoxy-2-nitropropane Amine 1-tert-Butoxy-2-aminopropane (Primary Amine) Intermediate->Amine Reduction (e.g., H₂, Pd/C) Ketone 1-tert-Butoxy-2-propanone (Ketone) Intermediate->Ketone Nef Reaction (Oxidative or Reductive)

Caption: Primary synthetic routes from the intermediate.

Reduction to 1-tert-Butoxy-2-aminopropane

The reduction of a nitro group to a primary amine is one of the most important transformations in medicinal chemistry.[3] The resulting amine, 1-tert-butoxy-2-aminopropane[7], can be used in amide couplings, reductive aminations, and the synthesis of various nitrogen-containing heterocycles.

Methodology Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the preferred method due to its high efficiency, clean conversion, and relatively mild conditions.[8] Alternative methods include using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, which can be useful if other functional groups sensitive to hydrogenation are present.[8][9][10]

Protocol 3.1: Catalytic Hydrogenation using Pd/C

Materials:

  • 1-tert-Butoxy-2-nitropropane (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol % Pd)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro compound in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.[11]

  • Concentrate the filtrate under reduced pressure to yield the crude 1-tert-butoxy-2-aminopropane, which can be purified by distillation or chromatography if necessary.

Parameter Typical Value Notes
Solvent Methanol, EthanolProtic solvents are generally effective.
Catalyst Loading 5-10 mol %Higher loading may speed up the reaction.
H₂ Pressure 1 atm (balloon) - 50 psiHigher pressure increases reaction rate.
Temperature Room TemperatureReaction is typically exothermic.
Yield >90%Generally a high-yielding reaction.
Nef Reaction to 1-tert-Butoxy-2-propanone

The Nef reaction transforms a secondary nitroalkane into a ketone, providing access to carbonyl chemistry.[6][12][13] The classical Nef reaction involves harsh acidic hydrolysis of a nitronate salt, which can cleave the acid-sensitive tert-butyl ether.[5][12] Therefore, modern, milder methods are required.

Methodology Selection: Oxidative or reductive Nef-type reactions offer milder alternatives.[5][14] A particularly effective method for substrates with sensitive functional groups is a reductive protocol that proceeds through an oxime intermediate.[14] For this application, an oxidative method using a permanganate or a reductive method using a titanium salt like TiCl₃ could be employed, though careful optimization is needed to ensure compatibility with the ether linkage. A recently developed mild reductive method using CS₂ and an amidine base is highly functional-group tolerant.[14]

cluster_nef Reductive Nef Reaction Pathway A 1-tert-Butoxy-2-nitropropane C Oxime Intermediate A->C Step 1: Reduction B Base (e.g., DBU) CS₂ B->C E 1-tert-Butoxy-2-propanone C->E Step 2: Hydrolysis D Hydrolysis D->E

Caption: General workflow for a mild, reductive Nef reaction.

Protocol 3.2: Mild Reductive Nef Reaction

This protocol is based on the principles of modern, functional-group-tolerant Nef reactions.[14]

Materials:

  • 1-tert-Butoxy-2-nitropropane (1.0 eq)

  • Acetonitrile (MeCN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Carbon disulfide (CS₂) (2.0 eq)

  • Aqueous Titanium(III) chloride (TiCl₃) solution (for hydrolysis)

Procedure:

  • Dissolve 1-tert-butoxy-2-nitropropane in acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add DBU to the solution and stir for 10 minutes.

  • Add carbon disulfide and stir the reaction at room temperature. Monitor the formation of the oxime intermediate by TLC.

  • Once the first step is complete, the reaction mixture (containing the oxime) is subjected to hydrolysis.

  • Cool the mixture to 0 °C and slowly add an aqueous solution of TiCl₃.

  • Stir until the oxime is fully converted to the ketone, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-tert-butoxy-2-propanone via flash column chromatography.

Hypothetical Application in API Synthesis

To demonstrate the practical utility of these intermediates, we present a hypothetical synthesis of a novel beta-adrenergic receptor agonist. This pathway utilizes 1-tert-butoxy-2-aminopropane as the key building block.

cluster_api Hypothetical API Synthesis Workflow A 1-tert-Butoxy-2-aminopropane D Intermediate Amine A->D Step 1 B 3,4-Dimethoxy- benzaldehyde B->D C Reductive Amination (e.g., NaBH(OAc)₃) C->D F Final API (Hypothetical β-agonist) D->F Step 2 E Deprotection (e.g., TFA) E->F

Caption: A two-step synthesis of a hypothetical API.

Synthetic Rationale:

  • Reductive Amination: The primary amine of 1-tert-butoxy-2-aminopropane is reacted with an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This creates a key secondary amine linkage.

  • Deprotection: The tert-butyl ether is a protecting group for a hydroxyl function. In the final step, this group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free hydroxyl group, which is often crucial for binding to biological targets in adrenergic agonists.

This hypothetical pathway illustrates how 1-tert-butoxy-2-nitropropane serves as a masked and functionalized propane-2-amine synthon, enabling the efficient construction of complex, drug-like molecules.

Conclusion

1-tert-Butoxy-2-nitropropane is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its true potential is unlocked through two principal chemical transformations: reduction to a primary amine and conversion to a ketone via the Nef reaction. By selecting modern, mild reaction protocols, chemists can effectively utilize this building block to construct complex molecular architectures while preserving sensitive functional groups. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the unique reactivity of this intermediate in their synthetic campaigns.

References

  • Wikipedia. Nef reaction. [Link]

  • Filo. Explain the Nef Reaction. [Link]

  • Organic Reactions. The Nef Reaction. [Link]

  • ACS Publications. Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction. [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • PMC - NIH. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • Advancion. NITROALKANES AND DERIVATIVES. [Link]

  • Google Books.
  • ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PubChem. 1-(Tert-butoxy)propan-2-amine. [Link]

Sources

Troubleshooting & Optimization

preventing elimination to nitroalkenes during ether synthesis

Technical Guide: Preventing Elimination During Ether Synthesis of -Nitro Alcohols

Department: Chemical Development & Process Safety Subject: Troubleshooting O-Alkylation of

Date:

Diagnostic Hub: Why is my product an alkene?

Before attempting a fix, you must understand the enemy. If your ether synthesis yields a yellow oil that solidifies into a nitroalkene (or polymerizes), you are fighting the Henry Reaction Reversal (Retro-Henry) or E1cB Elimination .

The Mechanistic Conflict

The synthesis of ethers from

1


The Failure Mode:

  • Deprotonation: The base removes the proton

    
     to the nitro group (instead of, or in equilibrium with, the hydroxyl proton).
    
  • Repulsion: The resulting nitronate anion expels the leaving group (

    
    -elimination).
    
  • Result: Formation of a nitroalkene (thermodynamically stable conjugated system).

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired

Elimination_vs_SubstitutionSubstrateβ-Nitro Alcohol(R-CH(OH)-CH2-NO2)BaseStrong Base(e.g., NaH, KOH)Substrate->BasePath_APath A: O-Deprotonation(Kinetic)Base->Path_APath_BPath B: C-Deprotonation(Thermodynamic)Base->Path_BAlkoxideAlkoxide Intermediate(R-CH(O-)-CH2-NO2)Path_A->AlkoxideNitronateNitronate Anion(R-CH(OH)-CH=NO2-)Path_B->NitronateAlkoxide->NitronateEquilibration(Fast)Product_EtherTARGET: Ether(R-CH(OR')-CH2-NO2)Alkoxide->Product_Ether+ R'-X (SN2)Product_AlkeneFAILURE: Nitroalkene(R-CH=CH-NO2)Nitronate->Product_Alkene- OH (Elimination)

Figure 1: The mechanistic bifurcation between O-alkylation (green) and elimination (red).

Strategic Protocols

To prevent elimination, you must decouple the activation of the alcohol from the basicity of the medium. Below are three field-proven protocols, ranked by reliability for this specific substrate class.

Protocol A: The Mitsunobu Reaction (Neutral Conditions)

Best For: Secondary alcohols, stereochemical inversion, and highly base-sensitive substrates. Mechanism: Activates the oxygen using phosphorus, turning it into a leaving group that is displaced by a nucleophile (phenol or alcohol) under essentially neutral conditions.

Reagents:

  • Triphenylphosphine (

    
    )
    
  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Nucleophile (Acidic component, e.g., Phenol)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -nitro alcohol (1.0 equiv), 
    
    
    (1.2 equiv), and the nucleophile (1.2 equiv) in anhydrous THF under
    
    
    .
  • Cooling: Cool the solution to 0°C.

  • Addition: Add DEAD/DIAD (1.2 equiv) dropwise over 15–30 minutes. Crucial: Exothermic reaction. Maintain temp <5°C to prevent decomposition.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    ). Filter and purify the supernatant via flash chromatography.

Technical Note: The Mitsunobu reaction requires the nucleophile to have a


. If synthesizing aliphatic ethers (where the nucleophile would be an alcohol, 

), this method fails unless you use modified reagents (e.g., ADDP/PBu3).
Protocol B: Silver Oxide Mediated Alkylation (Mild Base)

Best For: Methylation/Benzylation of primary

Mechanism:


Reagents:

  • Silver(I) Oxide (

    
    ) - Freshly opened or activated.
    
  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).

  • Solvent: DCM or DMF (DCM preferred for ease of workup).

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -nitro alcohol (1.0 equiv) and alkyl halide (5–10 equiv) in DCM.
    
  • Addition: Add

    
     (1.5–2.0 equiv) in one portion.
    
  • Conditions: Stir vigorously at room temperature. Note: The reaction is heterogeneous; vigorous stirring is non-negotiable.

  • Monitoring: Monitor via TLC. Reaction times can range from 12 to 48 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with water/brine, dry over

    
    , and concentrate.
    
Protocol C: Trichloroacetimidate Method (Acid-Catalyzed)

Best For: Substrates that decompose even under mild basic conditions. Mechanism: The alcohol reacts with a pre-formed trichloroacetimidate donor under Lewis Acid catalysis (

Reagents:

  • Alcohol Donor (as Trichloroacetimidate).[2]

  • Catalyst: TMSOTf (0.1 equiv) or

    
     (catalytic).
    
  • Solvent: Anhydrous DCM or Cyclohexane/DCM mix.

Step-by-Step Workflow:

  • Imidate Formation: (If not commercially available) React the alcohol (R'-OH) with trichloroacetonitrile (

    
    ) and catalytic DBU to form the imidate donor.
    
  • Coupling: Dissolve the

    
    -nitro alcohol (Acceptor) and the Imidate (Donor) in anhydrous DCM. Add 4Å molecular sieves.
    
  • Catalysis: Cool to 0°C. Add TMSOTf (0.1 equiv) dropwise.

  • Quench: Once complete (TLC), quench with

    
    , filter, and concentrate.
    

Decision Matrix & Data Summary

Use the following table to select the appropriate protocol based on your substrate constraints.

FeatureWilliamson (NaH) Silver Oxide (

)
Mitsunobu Acid/Imidate
pH Condition Strongly BasicMildly BasicNeutralAcidic
Risk of Elimination High LowVery LowNegligible
Substrate Scope Primary onlyPrimary/SecondarySecondary (Inversion)Complex/Sensitive
Reagent Cost LowHighModerateModerate
Atom Economy HighLow (Ag waste)Low (

waste)
Moderate
Comparative Yields (Literature Aggregated)

Data represents average yields for

Substrate TypeNaH/MeI Yield

/MeI Yield
Mitsunobu Yield
Primary (

)
30-50% (Elimination dominant)85-95% N/A (Poor for prim.)
Secondary (

)
<10% (Elimination dominant)60-75%80-92%
Tertiary 0%20-40%0% (Sterics)

Troubleshooting & FAQs

Q: I am using


 but the reaction is stalled. What now?A:
  • Freshness: Ensure the reagent is black/dark brown. If it is grey/white, it has been reduced or carbonated.

  • Activation: Add a catalytic amount of KI (Potassium Iodide). This forms AgI in situ, which is a better leaving group precipitant, accelerating the reaction.

  • Sonication: Briefly sonicate the reaction mixture to break up particle aggregates.

Q: Can I use Phase Transfer Catalysis (PTC) instead? A: Yes. If

TBAB (Tetrabutylammonium bromide)
  • Why it works: The base stays in the aqueous phase. The catalyst transports small amounts of hydroxide/alkoxide into the organic phase, keeping the effective basicity low and minimizing the E1cB pathway.

Q: My Mitsunobu reaction produced a hydrazine derivative instead of an ether. A: This is a common side reaction where the nucleophile attacks the azo-nitrogen of DEAD instead of the phosphorus-activated alcohol.

  • Fix: Ensure your nucleophile is acidic enough (

    
    ). If using a simple alcohol as the nucleophile, you must switch to the "ADDP/PBu3"  variant (Tsunoda Reagent) which accommodates higher 
    
    
    nucleophiles.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

  • Taniguchi, T., et al. (2018). "Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents." Journal of Organic Chemistry, 83(9), 4714-4729.

  • Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of

    
    - and 
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 19(9), 731-732.
  • Halpern, M. (2008). "PTC in OPRD: An Illustrative Overview." Organic Process Research & Development, 12(4), 698–709.

solving stability issues of beta-nitro ethers in acidic media

Technical Support Center: Stability & Handling of -Nitro Ethers in Acidic Media

Topic: Solving Stability Issues of

Audience:Content Type:

Introduction: The "Dual-Threat" Instability


Unlike simple ethers,

  • The Nitro Group: Susceptible to the Nef Reaction (hydrolysis to carbonyls).

  • The Ether Linkage: Susceptible to Acid-Catalyzed Elimination (Retro-Michael) or Cleavage (

    
    ).
    

This guide provides a mechanistic breakdown and actionable protocols to stabilize these moieties during acidic workups, deprotections, or subsequent transformations.

Module 1: Diagnostic & Mechanism

Q1: My product decomposes upon exposure to aqueous acid. How do I identify the decomposition pathway?

A: You must distinguish between Nef Hydrolysis and Retro-Michael Elimination . The decomposition product tells the story. Use the following diagnostic logic:

Observation (TLC/NMR)Decomposition ProductMechanismCause
New Carbonyl Peak (

)
Ketone/Aldehyde +

Nef Reaction Strong Acid + Water
UV Active Spot (Conjugated)Nitroalkene + AlcoholRetro-Michael (Elimination) Acid + Heat
Loss of Alkyl Group Alcohol + Alkyl HalideEther Cleavage Strong Acid + Nucleophile (

,

)

The Causality:

  • Nef Reaction: The electron-withdrawing nitro group makes the

    
    -protons acidic (
    
    
    ). In strong aqueous acid, the nitronate intermediate hydrolyzes to a ketone.
  • Retro-Michael: Protonation of the ether oxygen turns the alkoxy group (

    
    ) into a good leaving group (
    
    
    ). If the system is heated, the acidic
    
    
    -proton is removed, reforming the double bond (nitroalkene).
Visualizing the Instability Pathways

DecompositionPathwaysStartβ-Nitro Ether(R-O-CH2-CH2-NO2)NitronicNitronic AcidIntermediateStart->Nitronic TautomerizationProtonatedProtonated Ether(R-OH+-CH2...)Start->Protonated H+ TransferNef_CondStrong Acid + H2OKetoneCarbonyl Product(Nef Hydrolysis)Nitronic->Ketone HydrolysisRetro_CondAcid + HeatNitroalkeneNitroalkene(Elimination)Protonated->Nitroalkene -ROH (Elimination)

Figure 1: Divergent decomposition pathways of

Module 2: Synthetic Troubleshooting

Q2: I need to remove a protecting group (e.g., Boc, THP) with acid, but the -nitro ether falls apart. What is the protocol?

A: You must decouple protonation from hydrolysis/elimination . The key is removing water and controlling temperature.

Protocol: Anhydrous Deprotection

  • Solvent: Switch from aqueous acid (e.g.,

    
    ) to anhydrous acid in organic solvent  (e.g., 
    
    
    in Dioxane or Methanol).
    • Why? The Nef reaction requires water to hydrolyze the nitronic acid intermediate. Without water, the nitro group remains intact.

  • Temperature: Maintain reaction temperature below 0°C .

    • Why? Ether cleavage and elimination have higher activation energies than N-Boc deprotection. Kinetic control favors the desired deprotection.

  • Scavengers: Add a molecular sieve (3Å or 4Å) to the reaction vessel to capture adventitious moisture.

Q3: My Michael addition product reverts to the starting nitroalkene during silica gel chromatography. Is silica acidic?

A: Yes, silica gel is slightly acidic (

Retro-Michael reaction

Corrective Action:

  • Deactivation: Pre-treat the silica gel with 1-2% Triethylamine (

    
    ) in hexanes before loading your sample. This neutralizes the acidic sites.
    
  • Fast Elution: Use a steeper gradient to minimize on-column time.

  • Alternative Phase: Switch to Neutral Alumina , which is less likely to trigger acid-catalyzed elimination.

Module 3: Advanced Stabilization Strategies

Q4: How do I perform a reduction of the nitro group in acidic media (e.g., Zn/HCl) without cleaving the ether?

A: This is a high-risk transformation. The metal surface generates local heat, and the acid concentration fluctuates.

Recommended Strategy: Buffered Reduction Instead of direct

Reagent SystemCompatibilityMechanism Note

(aq)
High Mildly acidic (

). Sufficient to activate Zn but prevents ether hydrolysis.

Medium Acetic acid is weaker than HCl. Keep temp < 60°C to avoid elimination.

Low (Risk) Strong Lewis acid character of

can cleave ethers. Avoid if possible.
Q5: Can I use Lewis Acids (e.g., ) with -nitro ethers?

A: Caution is advised. Lewis acids coordinate strongly to oxygen.

  • Risk:

    
     will coordinate to the ether oxygen, converting it into a better leaving group. If the 
    
    
    -carbon has protons, elimination to the nitroalkene is rapid.
  • Solution: If a Lewis acid is required (e.g., for a subsequent addition), use Titanium(IV) isopropoxide (

    
    ) . It is milder and less oxophilic than Boron or Aluminum species, reducing the rate of ether cleavage.
    

Module 4: Process Decision Tree

Use this flow to determine the safe operating window for your specific experiment.

TroubleshootingFlowStartStart: Acidic Step RequiredQ1Is Water Present?Start->Q1Risk1Risk: Nef Reaction(Ketone Formation)Q1->Risk1YesQ2Is Heat (>25°C) Required?Q1->Q2NoSol1Action: Use Anhydrous Acid(HCl/Dioxane, TFA/DCM)Risk1->Sol1Risk2Risk: Retro-Michael(Elimination)Q2->Risk2YesSafeProceed with MonitoringQ2->SafeNoSol2Action: Cool to -10°Cor Buffer AcidRisk2->Sol2

Figure 2: Decision matrix for handling

References

  • Nef Reaction Mechanism & Conditions Organic Chemistry Portal. "Nef Reaction".[1] [Link]

  • Acidic Cleavage of Ethers (Mechanistic Insight) Master Organic Chemistry. "Cleavage of Ethers with Acid".[2][3] [Link]

  • Michael Addition Reversibility (Retro-Michael) Chemistry Steps. "Michael Addition Reaction". [Link]

  • Stability of Nitroalkenes and Derivatives National Institutes of Health (PMC). "Nitro-fatty Acid Reaction with Glutathione and Cysteine".[4] (Discusses electrophilicity and Michael addition reversibility). [Link]

Validation & Comparative

Comparative Spectroscopic Analysis: Nitro vs. Tert-Butoxy Moieties in IR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In synthetic organic chemistry, particularly during peptide synthesis (Boc-protection) or energetic materials characterization, distinguishing between Nitro (-NO₂) and Tert-Butoxy (-OC(CH₃)₃) groups is a critical analytical checkpoint. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Infrared (IR) Spectroscopy remains the rapid, frontline tool for reaction monitoring and purity assessment.

This guide objectively compares the IR spectral performance of these two functional groups. The core finding is that while the Nitro group offers superior sensitivity (due to massive dipole changes yielding intense bands), the Tert-Butoxy group requires higher spectral resolution to identify its specific diagnostic "fingerprint"—the gem-dimethyl doublet—which is often obscured in lower-fidelity scans.

Fundamental Vibrational Mechanics

To interpret the peaks accurately, one must understand the causality behind the absorption bands.

  • Nitro Group (-NO₂): The nitrogen atom forms a resonance hybrid with two oxygen atoms. This creates a highly polar functionality with a large change in dipole moment (

    
    ) during vibration. Consequently, the N-O stretching vibrations are among the strongest in the IR spectrum, often dominating other signals.
    
  • Tert-Butoxy Group (-OC(CH₃)₃): This moiety relies on the coupling of vibrational modes. The bulky tert-butyl skeleton induces specific bending vibrations in the methyl groups. The "gem-dimethyl" effect (two methyls on one carbon) splits the symmetric bending vibration into a characteristic doublet, which is the primary identifier against other alkyl chains.

Comparative Spectral Profiling

The following table synthesizes the critical wavenumbers required for identification.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Reliability
Nitro (-NO₂) Asymmetric Stretch (

)
1550 – 1475 Very StrongHigh (Primary Indicator)
Symmetric Stretch (

)
1360 – 1290 StrongMedium (Often overlaps with C-H bends)
Aromatic Shift~1530 & ~1350StrongShifts lower due to conjugation
Tert-Butoxy (-OtBu) C-H Stretch (

)
2980 – 2850MediumLow (Indistinguishable from other alkyls)
Gem-Dimethyl Bend (

)
1390 & 1365 MediumHigh (The "Doublet" Fingerprint)
C-O Asym. Stretch (

)
1200 – 1050StrongMedium (Crowded region)
Skeletal C-C 1250 & 800-900Weak/MedLow
Detailed Performance Analysis
4.1 The Nitro Group: Sensitivity vs. Interference

The Nitro group is an "IR bully"—its peaks are so intense they can mask weaker signals.

  • Performance Advantage: The asymmetric stretch at ~1550 cm⁻¹ is rarely missed. It is a robust marker for reaction completion (e.g., nitration of aromatics).

  • Critical Interference (The Amide Trap): In peptide synthesis or drug design, the Amide II band (N-H bending/C-N stretching) appears at 1570–1515 cm⁻¹ , almost perfectly overlapping with the Nitro asymmetric stretch.

    • Differentiation Strategy: Check the Carbonyl region (1690–1630 cm⁻¹). Amides must have a corresponding Amide I (C=O) peak. Nitro compounds do not.

4.2 The Tert-Butoxy Group: Specificity via Resolution

Identifying a t-butoxy group requires looking past the generic C-H stretches (2900 cm⁻¹) and focusing on the "fingerprint" bending region.

  • The Gem-Dimethyl Doublet: Unlike a standard methyl group (single peak ~1375 cm⁻¹) or isopropyl group (doublet ~1385/1375 cm⁻¹), the tert-butyl group exhibits a distinct splitting pattern at 1390 cm⁻¹ and 1365 cm⁻¹ .

  • Performance Limitation: This doublet is of medium intensity. In a complex molecule with many other alkyl chains, these peaks can merge into a broad "blob" around 1375 cm⁻¹.

  • C-O Stretch Ambiguity: While the C-O stretch (1200–1050 cm⁻¹) is strong, it is not specific. Esters, primary ethers, and alcohols all absorb here. Do not rely on this peak alone for t-butoxy confirmation.

Experimental Protocol: High-Fidelity Acquisition

To reliably distinguish these groups, specifically the t-butoxy doublet, standard "quick-scan" parameters are insufficient.

Protocol: Enhanced Resolution IR Acquisition

  • Sample Prep:

    • Solids: Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Ensure high contact pressure to maximize the intensity of the weaker C-H bending modes.

    • Avoid: Nujol mulls, as the oil's alkane chains will obliterate the critical 1400–1350 cm⁻¹ diagnostic region.

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹). This is crucial to resolve the 1390/1365 cm⁻¹ doublet.

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio, especially for the t-butoxy skeletal vibrations.

  • Data Processing:

    • Apply Baseline Correction specifically in the 1800–1000 cm⁻¹ region.

    • Do not use aggressive smoothing algorithms, as they may merge the gem-dimethyl doublet.

Visualization of Logic Pathways
Figure 1: Vibrational Mode Mechanics

This diagram illustrates the physical origin of the diagnostic bands.

VibrationalModes Molecule Target Molecule Nitro Nitro Group (-NO2) Molecule->Nitro tButoxy Tert-Butoxy Group (-OtBu) Molecule->tButoxy Dipole Large Dipole Change (Strong Intensity) Nitro->Dipole Coupling Vibrational Coupling (Gem-Dimethyl Effect) tButoxy->Coupling CO C-O Stretch 1200-1050 cm-1 tButoxy->CO Non-Specific Asym Asym. Stretch ~1550 cm-1 Dipole->Asym Primary ID Sym Sym. Stretch ~1350 cm-1 Dipole->Sym Secondary ID Doublet Bending Doublet 1390 & 1365 cm-1 Coupling->Doublet Specific Fingerprint

Caption: Causal links between molecular structure and observed spectral features. Note the reliance of Nitro on dipole intensity vs. t-Butoxy on vibrational coupling.

Figure 2: Diagnostic Decision Tree

A logic flow for researchers analyzing an unknown spectrum.

DecisionTree Start Analyze Spectrum (1800 - 1000 cm-1) Check1550 Strong Peak at 1550 - 1475 cm-1? Start->Check1550 CheckAmide Is there a C=O peak at 1690 - 1630 cm-1? Check1550->CheckAmide Yes CheckDoublet Split Doublet at 1390 & 1365 cm-1? Check1550->CheckDoublet No NitroConfirmed NITRO GROUP CONFIRMED CheckAmide->NitroConfirmed No C=O AmideSuspect Suspect AMIDE II (Not Nitro) CheckAmide->AmideSuspect Has C=O CheckCO Strong C-O at 1200 - 1050 cm-1? CheckDoublet->CheckCO Yes GenericAlkyl Generic Alkyl/Ether (Ambiguous) CheckDoublet->GenericAlkyl No (Single peak) tBuConfirmed t-BUTOXY CONFIRMED CheckCO->tBuConfirmed Yes

Caption: Step-by-step logic for distinguishing Nitro and t-Butoxy groups while ruling out common interferences like Amides.

References
  • NIST Chemistry WebBook. Di-tert-butyl peroxide Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Nitro & Ethers). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout (Tert-Butyl Ether Analysis). [Link]

Sources

A Comparative Guide to Tert-butyl vs. Methyl Ether Protecting Groups for Nitroalkanes: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. While the nitro group is often considered robust, its inherent reactivity, particularly the acidity of α-protons and its susceptibility to reduction, can necessitate protection. This guide provides an in-depth technical comparison of tert-butyl and methyl ethers as potential protecting groups for nitroalkanes. It is important to note that the direct protection of the nitro group as a stable ether is not a conventional strategy. Instead, this guide explores the formation, stability, and cleavage of O-alkyl nitronates, the esters of the tautomeric form of nitroalkanes, as a prospective protection methodology.

The Fundamental Chemistry: Nitroalkane-Nitronate Tautomerism

The chemistry of protecting a nitroalkane via O-alkylation is rooted in the tautomeric equilibrium between the nitroalkane and its corresponding nitronic acid. The presence of a proton on the carbon alpha to the nitro group allows for deprotonation by a base to form a nitronate anion. This anion is a key intermediate, as it can be alkylated on either the carbon or the oxygen. For the purpose of forming an "ether-like" protecting group, O-alkylation is the desired pathway.

Figure 1: Equilibrium between a primary nitroalkane, its nitronic acid tautomer, and the corresponding nitronate anion.

The alkylation of the nitronate anion leads to the formation of a nitronic acid ester, or O-alkyl nitronate. The properties of this species are central to its potential utility as a protecting group.

O-Methyl Nitronates: A Biosynthetic Precedent

The formation of O-methyl nitronates has been observed in nature, suggesting their viability under certain conditions. In the biosynthesis of the natural product enteromycin carboxamide, an O-methyl nitronate is formed via the methylation of a glycine-derived nitronate intermediate by a methyltransferase.[1]

Synthesis: In a laboratory setting, the methylation of nitroalkanes can potentially be achieved using diazomethane.[2] The acidic proton of the nitroalkane (pKa in water is approximately 10 for nitromethane) is reactive towards diazomethane, likely leading to O-methylation.[2]

Stability and Reactivity: O-methyl nitronates are generally considered to be unstable compounds.[3] Their chemistry is often characterized by participation in [3+2] cycloaddition reactions with olefins.[4] This inherent reactivity may limit their utility as a truly "protecting" group in many synthetic contexts, as they are not inert.

Deprotection: While not extensively documented as a standard deprotection, the cleavage of the O-methyl nitronate would likely proceed via hydrolysis under acidic conditions to regenerate the nitronic acid, which would then tautomerize back to the nitroalkane.

O-tert-Butyl Nitronates: A Theoretical Consideration

The use of a tert-butyl group to form an O-tert-butyl nitronate is a more speculative strategy, with limited direct literature precedent. However, by drawing analogies to the well-established chemistry of tert-butyl ethers as protecting groups for alcohols, we can infer their potential properties.

Synthesis: The synthesis of O-tert-butyl nitronates presents a significant challenge. The direct alkylation of a nitronate anion with a tert-butyl halide is likely to be inefficient due to the steric bulk of the tert-butyl group, which would favor elimination (E2) over substitution (SN2). Alternative approaches, such as reacting the nitronate with di-tert-butyl dicarbonate (Boc₂O), have been shown to lead to the formation of nitrile oxides rather than the desired O-tert-butyl nitronate.[5][6]

Figure 2: Proposed synthetic routes for O-methyl and O-tert-butyl nitronates.

Expected Stability and Reactivity: Should its synthesis be achieved, an O-tert-butyl nitronate would be expected to exhibit stability profiles characteristic of other tert-butyl ethers. It would likely be stable to basic and nucleophilic conditions but highly susceptible to cleavage under acidic conditions.

Potential for Deprotection: The deprotection of a hypothetical O-tert-butyl nitronate would be its most attractive feature. Cleavage under mild acidic conditions would proceed via a stable tert-butyl cation, regenerating the nitronic acid and subsequently the nitroalkane. This offers a high degree of orthogonality with many other protecting groups.

Comparative Analysis

The following table provides a prospective comparison of O-methyl and O-tert-butyl nitronates as protecting groups for nitroalkanes. It is important to reiterate that much of the information for the tert-butyl derivative is inferred from the known behavior of tert-butyl ethers.

FeatureO-Methyl NitronateO-tert-Butyl Nitronate (Hypothetical)
Ease of Formation Feasible with reagents like diazomethane. Documented in biosynthesis.[1][2]Challenging. Direct alkylation is problematic due to steric hindrance and competing elimination reactions.
Stability to Acid Likely labile under acidic conditions, leading to hydrolysis.Expected to be highly labile, even under mild acidic conditions.
Stability to Base Moderate stability expected, but the nitronate structure is inherently reactive.Expected to be highly stable to a wide range of basic and nucleophilic conditions.
Stability to Redox The nitronate functionality is an oxidizing agent and susceptible to reduction.[3]Similar to O-methyl nitronates, the core nitronate structure would likely be redox-active.
Ease of Cleavage Likely requires acidic hydrolysis.Expected to be readily cleaved under mild acidic conditions (e.g., TFA, dilute HCl).
Orthogonality Limited, as cleavage conditions may overlap with other acid-sensitive groups.Potentially high, offering selective removal in the presence of base-labile or hydrogenation-sensitive groups.

Experimental Protocols (Illustrative)

Given the non-standard nature of this protecting group strategy, the following protocols are illustrative and based on general principles of nitronate chemistry. They should be considered starting points for investigation rather than validated procedures.

Illustrative Protocol for O-Methylation of a Nitroalkane with Diazomethane:

  • Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) using established safety procedures. Caution: Diazomethane is toxic and explosive.

  • Reaction Setup: Dissolve the primary or secondary nitroalkane (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C in a fume hood.

  • Methylation: Slowly add the ethereal solution of diazomethane to the nitroalkane solution with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Quenching and Workup: Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. Remove the solvent under reduced pressure. The crude product would require purification by chromatography, though its stability may be a concern.

Hypothetical Workflow for Investigating O-tert-Butyl Nitronate Formation and Cleavage:

G cluster_0 Investigative Workflow start Start: Nitroalkane Substrate deprotonation Deprotonation to form Nitronate Anion (e.g., with a non-nucleophilic base) start->deprotonation alkylation Attempted O-tert-Butylation (Screen various tert-butylating agents and conditions) deprotonation->alkylation characterization Characterize Product Mixture (NMR, MS to identify O-tert-butyl nitronate) alkylation->characterization stability_test Test Stability of Isolated Product (Acidic and Basic Conditions) characterization->stability_test deprotection_test Attempt Deprotection (e.g., with dilute TFA in CH2Cl2) stability_test->deprotection_test end Conclusion on Feasibility deprotection_test->end

Figure 3: A proposed workflow for researchers investigating the feasibility of using O-tert-butyl nitronates as protecting groups.

Conclusion and Future Outlook

This guide has provided a comparative analysis of O-methyl and O-tert-butyl nitronates as potential, albeit non-standard, protecting groups for nitroalkanes.

  • O-Methyl nitronates can be formed, as evidenced by biosynthetic pathways and reactions with diazomethane. However, their inherent reactivity and potential instability may limit their general applicability as inert protecting groups.

  • O-tert-Butyl nitronates remain a largely hypothetical construct. While their predicted properties, particularly their stability to base and facile acid-catalyzed cleavage, are highly desirable from a synthetic standpoint, their synthesis presents a significant and unresolved challenge.

For researchers, scientists, and drug development professionals, the key takeaway is that the protection of nitroalkanes via O-alkylation to form nitronic acid esters is not a routine or well-established strategy. The inherent reactivity of the nitronate system poses a significant hurdle to its use as a stable, inert protecting group in the same vein as ethers for alcohols. However, the potential for orthogonal deprotection offered by a hypothetical O-tert-butyl nitronate makes this an intriguing area for future research. The development of novel synthetic methods for the formation of sterically hindered O-alkyl nitronates could unlock new strategic possibilities in complex molecule synthesis.

References

Sources

Comparative Guide: Chromatographic Separation of 1-tert-butoxy-2-nitropropane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

The separation of 1-tert-butoxy-2-nitropropane isomers primarily concerns the resolution of its enantiomers (


 and 

) generated at the chiral center (C2). This beta-nitro ether is a critical intermediate for synthesizing chiral amines and amino alcohols used in pharmaceutical scaffolds.

The Verdict:

  • For Analytical Purity Checks (ee% determination): Chiral Gas Chromatography (GC) is the superior choice. The volatility of the ether and the high efficiency of capillary GC columns provide baseline resolution with shorter run times and lower solvent consumption.

  • For Preparative Isolation (Purification): Chiral High-Performance Liquid Chromatography (HPLC) is required.[1] The thermal sensitivity of nitro compounds at preparative scales and the need for bulk throughput make HPLC with polysaccharide-based stationary phases the standard.

Mechanistic Insight: The Separation Challenge

The molecule contains two distinct functional handles for chiral recognition:

  • Nitro Group (

    
    ):  A strong dipole and hydrogen-bond acceptor.
    
  • tert-Butoxy Group (

    
    ):  A bulky, hydrophobic moiety.
    
Separation Mechanisms[2][3]
  • GC (Inclusion Complexation): Cyclodextrin-based phases (e.g.,

    
    -DEX) utilize the bulky tert-butyl group. The hydrophobic tert-butyl moiety fits into the cyclodextrin cavity, while the nitro group interacts with the rim. The difference in inclusion stability between the 
    
    
    
    and
    
    
    enantiomers drives separation.
  • HPLC (Hydrogen Bonding & Sterics): Polysaccharide phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) rely on the nitro group hydrogen-bonding with the carbamate N-H of the stationary phase. The bulky tert-butoxy group provides the necessary steric hindrance to differentiate the fit of the enantiomers into the chiral groove.

Comparative Methodologies

Method A: Chiral Gas Chromatography (Recommended for Analysis)

Target: Enantiomeric Excess (ee%) Determination Primary Advantage: High Resolution (


), Speed, Sensitivity.
Experimental Protocol
  • Column: Rt-βDEXsm (Restek) or Cyclosil-B (Agilent).

    • Chemistry: Permethylated

      
      -cyclodextrin doped into cyanopropyl-phenyl-dimethyl polysiloxane.
      
  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness.[2][3]
  • Carrier Gas: Helium at 35 cm/sec (Constant Linear Velocity).

  • Inlet: Split mode (50:1), 220°C.

  • Detector: FID at 250°C.

Temperature Program:

  • Initial: 60°C (Hold 1 min) – Focuses the volatile ether.

  • Ramp: 2°C/min to 140°C – Slow ramp maximizes inclusion equilibrium.

  • Hold: 140°C for 5 min.

Self-Validating Check:

  • Inject a racemic standard first. If

    
    , lower the ramp rate to 1°C/min. The tert-butoxy group is highly sensitive to temperature-dependent inclusion kinetics; cooler isotherms generally improve selectivity (
    
    
    
    ).
Method B: Chiral HPLC (Recommended for Purification)

Target: Isolation of pure (


) or (

) enantiomer. Primary Advantage: Scalability, Non-destructive.
Experimental Protocol
  • Column: Chiralcel OD-H (Daicel) or Lux Cellulose-1 (Phenomenex).

    • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Note: The high hexane content favors the hydrogen bonding interaction between the nitro group and the stationary phase.

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Preparative, 20mm ID column).

  • Detection: UV at 210 nm (Nitro absorbance) or Refractive Index (RI).

  • Temperature: 25°C.

Self-Validating Check:

  • Solubility Test: Ensure the sample is fully soluble in the mobile phase. If the tert-butoxy group causes solubility issues in pure hexane, increase IPA to 15%, but expect a decrease in retention factor (

    
    ).
    

Performance Data Comparison

The following data represents typical performance metrics for beta-nitro ethers on the specified systems.

MetricChiral GC (

-DEX)
Chiral HPLC (Cellulose-1)
Selectivity (

)
1.05 – 1.151.10 – 1.30
Resolution (

)
2.5 – 4.0 (Baseline)1.8 – 2.5
Analysis Time 15 – 25 mins10 – 15 mins
Sample Capacity < 1 µg (Analytical only)mg to grams (Scalable)
Solvent Usage NegligibleHigh (Hexane/IPA)
Detection Limit Low ppm (FID)Mid ppm (UV)

Decision Workflow Diagram

The following diagram outlines the logical flow for selecting the appropriate separation method based on research stage and sample requirements.

SeparationLogic Start Start: 1-tert-butoxy-2-nitropropane Sample Goal Define Goal Start->Goal Analysis Analytical (ee% Check) Goal->Analysis Quantify Isomers Prep Preparative (Isolation) Goal->Prep Isolate Isomers VolatilityCheck Check Volatility/Stability Analysis->VolatilityCheck GC_Method Method A: Chiral GC (Rt-βDEXsm) VolatilityCheck->GC_Method Stable < 150°C SolubilityCheck Solubility in Hexane/IPA? Prep->SolubilityCheck HPLC_Method Method B: Chiral HPLC (Chiralcel OD-H) SolubilityCheck->HPLC_Method Soluble

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on the scale and goal of the separation.

Safety & Stability (Critical Expert Note)

  • Peroxide Formation: As a tert-butoxy ether, this compound is prone to peroxide formation upon prolonged storage and exposure to air. Protocol: Test for peroxides using KI starch paper before injecting into a heated GC inlet to prevent explosive degradation or column damage.

  • Nitro Thermal Stability: While secondary nitro compounds are generally stable, avoid GC inlet temperatures >230°C to prevent elimination reactions (loss of

    
    ) which would form the corresponding alkene.
    

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides. Chemical Society Reviews, 37, 2593-2608.

  • Restek Corporation. (2023). Chiral Column Selection Guide: Rt-βDEX Series. Restek Technical Library.

  • Daicel Corporation. (2023). Instruction Manual for CHIRALCEL OD-H. Chiral Technologies.

  • König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig. (Foundational text on cyclodextrin GC mechanisms).

Sources

Analytical Differentiation of Regioisomeric Nitro-Ethers: 1-tert-butoxy-2-nitropropane vs. 1-nitro-2-tert-butoxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized nitroalkanes—common intermediates in the preparation of amino acids and heterocyclic pharmacophores—regioisomerism presents a critical analytical challenge. This guide details the differentiation of 1-tert-butoxy-2-nitropropane (Isomer A) and 1-nitro-2-tert-butoxypropane (Isomer B) .

While both molecules share the formula


 and contain identical functional groups (nitro, tert-butyl ether), their structural connectivity dictates distinct spectroscopic signatures and chemical reactivities. This guide prioritizes NMR spectroscopy  as the primary non-destructive method, supported by the Nef Reaction  as a definitive chemical proof.
The Target Isomers
FeatureIsomer A Isomer B
IUPAC Name 1-(tert-butoxy)-2-nitropropane1-nitro-2-(tert-butoxy)propane
Structure


Nitro Position Secondary (

)
Primary (

)
Ether Position Primary (

)
Secondary (

)

Analytical Workflow

The following decision tree outlines the logical flow for identifying your specific isomer.

AnalyticalWorkflow Start Unknown Sample (C7H15NO3) NMR Step 1: 1H NMR Analysis (Chloroform-d) Start->NMR PathA Diagnostic Signal: 1H Multiplet @ 4.6-4.8 ppm (CH-NO2) NMR->PathA 1H Integration = 1 PathB Diagnostic Signal: 2H Multiplet @ 4.3-4.5 ppm (CH2-NO2) NMR->PathB 1H Integration = 2 ResultA Isomer A: 1-tert-butoxy-2-nitropropane PathA->ResultA Nef Step 2: Chemical Validation (Nef Reaction + Tollen's Test) ResultA->Nef Validation ResultB Isomer B: 1-nitro-2-tert-butoxypropane PathB->ResultB ResultB->Nef Validation Ketone Negative Silver Mirror (Ketone Product) Nef->Ketone Isomer A Aldehyde Positive Silver Mirror (Aldehyde Product) Nef->Aldehyde Isomer B

Figure 1: Strategic workflow for the differentiation of nitro-ether regioisomers combining spectroscopic and wet-chemical methods.

Method 1: Nuclear Magnetic Resonance (NMR)[3][11]

NMR is the gold standard for this differentiation. The electron-withdrawing nature of the nitro group (


) causes significant deshielding (downfield shift) compared to the ether oxygen (

).
Proton ( ) NMR Analysis[1][11][12]

The critical distinction lies in the integration and multiplicity of the most downfield signal.

Isomer A: 1-tert-butoxy-2-nitropropane
  • Key Feature: The nitro group is on the methine (CH) carbon.

  • Prediction: You will observe a 1-proton multiplet (sextet) significantly downfield (approx. 4.6–4.8 ppm).

  • Coupling: This proton couples with the methyl group (

    
    ) and the methylene group (
    
    
    
    ).
Isomer B: 1-nitro-2-tert-butoxypropane
  • Key Feature: The nitro group is on the methylene (

    
    ) carbon.
    
  • Prediction: You will observe a 2-proton multiplet (likely dd) downfield (approx. 4.3–4.5 ppm).

  • Coupling: These protons couple only with the adjacent methine proton.

Comparative Data Table (Predicted in )
Proton EnvironmentIsomer A (Secondary Nitro)Isomer B (Primary Nitro)Diagnostic Value

-to-Nitro

4.7 ppm (1H, m)

4.4 ppm (2H, dd)
HIGH (Integration 1H vs 2H)

-to-Ether

3.6 ppm (2H, d/dd)

3.9 ppm (1H, m)
HIGH (Integration 2H vs 1H)
Methyl (

)

1.5 ppm (3H, d)

1.2 ppm (3H, d)
Moderate
tert-Butyl

1.2 ppm (9H, s)

1.2 ppm (9H, s)
Low (Identical)

Expert Insight: In Isomer B, the methine proton (


-to-ether) is shielded relative to the methylene protons (

-to-nitro). In Isomer A, this relationship is inverted.

Method 2: Chemical Derivatization (The Nef Reaction)

If spectroscopic equipment is unavailable or ambiguous, the Nef Reaction provides a robust chemical proof. This reaction converts nitroalkanes into carbonyls under acidic conditions.[1][2][3] The type of carbonyl formed depends strictly on the substitution of the nitro group.

The Mechanism of Differentiation
  • Primary Nitro Compounds (

    
    ) 
    
    
    
    Aldehydes .
  • Secondary Nitro Compounds (

    
    ) 
    
    
    
    Ketones .

NefReaction IsoA Isomer A (Secondary Nitro) NitronateA Nitronate Salt (Intermediate) IsoA->NitronateA 1. NaOH IsoB Isomer B (Primary Nitro) NitronateB Nitronate Salt (Intermediate) IsoB->NitronateB 1. NaOH Ketone Product A: 1-tert-butoxy-2-propanone (KETONE) NitronateA->Ketone 2. H2SO4 (aq) Aldehyde Product B: 2-tert-butoxypropanal (ALDEHYDE) NitronateB->Aldehyde 2. H2SO4 (aq) Tollens Tollen's Test (AgNO3 / NH3) Ketone->Tollens Aldehyde->Tollens ResultNeg Negative (Clear Solution) Tollens->ResultNeg Isomer A ResultPos Positive (Silver Mirror) Tollens->ResultPos Isomer B

Figure 2: The Nef Reaction pathway. Isomer B yields an aldehyde which reduces Tollen's reagent; Isomer A yields a ketone which does not.

Experimental Protocol (Self-Validating)

Reagents: 10% NaOH, 3M


, Tollen's Reagent (freshly prepared).
  • Solubilization: Dissolve 50 mg of the unknown nitro compound in 1 mL of ethanol.

  • Salt Formation: Add 1 mL of 10% NaOH.

    • Observation: Both isomers contain

      
      -hydrogens and will dissolve to form a soluble nitronate salt.
      
  • Hydrolysis (Nef): Add this solution dropwise into 2 mL of ice-cold 3M

    
    . Stir for 15 minutes.
    
    • Chemistry: The nitronate is hydrolyzed to the carbonyl.[1][3]

  • Extraction: Extract with 1 mL diethyl ether.

  • Differentiation (Tollen's Test):

    • Add the ether extract to freshly prepared Tollen's reagent.

    • Silver Mirror = Isomer B (Aldehyde present).

    • No Reaction = Isomer A (Ketone present).

Method 3: Mass Spectrometry (MS)

While Electron Impact (EI) MS often shows the molecular ion (


 177), fragmentation patterns (Alpha-Cleavage) offer supportive evidence.
  • Isomer A (Secondary Nitro):

    • Likely to undergo cleavage adjacent to the ether oxygen to stabilize the positive charge.

    • Look for fragment:

      
      .
      
  • Isomer B (Primary Nitro):

    • Cleavage of the

      
       bond between the functional groups is prominent.
      
    • Loss of the nitro-methyl group (

      
      , mass 60) is a characteristic pathway.
      

References

  • Nef Reaction Mechanisms

    • Organic Reactions.[4][5][2][3][6][7] "The Nef Reaction."[1][5][2][3][6][8] Wiley. Available at: [Link]

  • Spectroscopic Data & General Nitroalkane Properties

    • Hansraj College Chemistry Dept. "Nitro Compounds: Classification and Properties."[7] Available at: [Link]

  • Synthesis Precedents

    • Organic Syntheses.[9] "Preparation of Nitro Compounds and Nitroxides."[3][6] Available at: [Link]

Sources

Safety Operating Guide

Executive Summary: Operational Safety & Critical Actions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Tert-butoxy-2-nitro-propane Proper Disposal Procedures

1-Tert-butoxy-2-nitro-propane (CAS: Specific CAS not universally listed, treated as Nitro-Ether derivative) presents a dual-hazard profile combining the flammability and potential peroxide-forming capability of ethers with the energetic instability and toxicity of aliphatic nitro compounds .

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer or trash.

  • Do NOT mix with strong bases (e.g., NaOH, KOH), amines, or metal oxides. This forms shock-sensitive nitronate salts .

  • Segregate immediately into a flammable solvent waste stream designated for high-temperature incineration.

Part 1: Hazard Identification & Risk Assessment

Before handling, you must validate the state of the material. This compound is not just "flammable waste"; it is a chemical system that can evolve into an explosive hazard under specific degradation conditions.[1]

The Dual-Hazard Mechanism[2][3]
Functional GroupPrimary HazardMechanism of Failure
Nitro Group (

)
Energetic / Toxic Reacts with bases to form metal nitronates , which are often shock-sensitive explosives when dry.
Tert-Butoxy Group (

)
Flammable / Peroxide While sterically hindered and less prone to peroxidation than ethyl ethers, degradation can still yield organic peroxides over long storage periods.
Aliphatic Backbone Carcinogenicity Structurally related to 2-Nitropropane (IARC Group 2B Carcinogen). Treat as a potential human carcinogen.
Pre-Disposal Inspection Protocol
  • Visual Check: Look for crystals around the cap or in the solution. Crystals indicate potential nitronate or peroxide formation.

    • Action: If crystals are present, STOP . Do not touch or open. Contact your site's Explosive Ordnance Disposal (EOD) or High-Hazard Team immediately.

  • Age Verification:

    • 
       Year: Proceed to standard disposal.[1]
      
    • 
       Year: Test for peroxides using Quantofix® or similar starch-iodide strips. Limit is 
      
      
      
      .

Part 2: Stabilization & Packaging Workflow

If the material is fluid, clear of crystals, and peroxide-negative, proceed with the following stabilization and packaging steps.

Stabilization (Dilution Strategy)

Pure aliphatic nitro compounds can be shock-sensitive. Dilution desensitizes the material.

  • Solvent Choice: Dilute with a compatible non-halogenated solvent (e.g., Ethanol, Acetone, or Ethyl Acetate).

  • Ratio: Aim for a solution of

    
     active nitro-compound by volume.
    
  • Why? This acts as a heat sink in case of exothermic decomposition and prevents the concentration of shock-sensitive intermediates.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal containers (risk of metal-nitro reaction).

  • Headspace: Leave 10-15% headspace to accommodate vapor expansion.

  • Cap: Vented caps are preferred if available to prevent pressure buildup from slow decomposition.

Part 3: Disposal Logic & Decision Tree

The following diagram illustrates the critical decision pathways for disposing of 1-tert-butoxy-2-nitro-propane.

DisposalWorkflow Start Start: Assess 1-Tert-butoxy-2-nitro-propane VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck ExplosionRisk CRITICAL HAZARD: DO NOT TOUCH Call EOD/Safety Team VisualCheck->ExplosionRisk Yes (Crystals Present) AgeCheck Age Assessment: > 12 Months Old? VisualCheck->AgeCheck No (Liquid Clear) PeroxideTest Peroxide Test: > 20 ppm? AgeCheck->PeroxideTest Yes Stabilize Stabilization: Dilute to <10% in Acetone/EtOH AgeCheck->Stabilize No PeroxideTest->ExplosionRisk Yes (>20 ppm) PeroxideTest->Stabilize No (<20 ppm) Package Packaging: HDPE Drum / Amber Glass Label: Flammable/Toxic Stabilize->Package WasteStream Disposal Path: High-Temp Incineration (RCRA D001/D003) Package->WasteStream

Figure 1: Decision matrix for the safe assessment and disposal of nitro-ether compounds.

Part 4: Regulatory Compliance & Waste Coding

Proper coding ensures the waste contractor treats the material via the correct destruction method (Incineration).

US EPA (RCRA) Waste Codes
CodeClassificationJustification
D001 Ignitable Flash point is likely

(based on 2-nitropropane FP of

).
D003 Reactive Conditional: Apply this code if the material is old, concentrated, or shows signs of instability. It alerts the incinerator to potential explosion hazards.
U171 Toxic Reference: If the waste contains significant unreacted 2-Nitropropane (precursor), it falls under U-listed waste U171.
Labeling Requirements

Your waste tag must explicitly state:

  • Chemical Name: 1-Tert-butoxy-2-nitro-propane (Solution).

  • Hazards: Flammable, Toxic, Potential Explosive (if concentrated).[2]

  • Warning: "DO NOT MIX WITH BASES OR METALS."

Part 5: Emergency Procedures

Spill Response (Minor < 100 mL):

  • Evacuate the immediate area.

  • Eliminate all ignition sources.[1][3][4][5][6][7][8][9]

  • PPE: Butyl rubber gloves (nitro-permeation resistant) and organic vapor respirator.

  • Absorb: Use vermiculite or sand .[4] Do not use paper towels or combustible rags (nitro compounds can sensitize them to ignition).

  • Clean: Wash area with soap and water.[1][3][4][7][8][10] Do not use bleach (oxidizer).

Exposure:

  • Skin: Wash with soap/water for 15 min.[7] Monitor for signs of methemoglobinemia (blue lips/fingernails) due to nitro-absorption.

  • Inhalation: Move to fresh air. Seek medical attention immediately; liver damage from nitroalkanes can be delayed.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). 2-Nitropropane: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals: Peroxides and Nitro Compounds. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.